molecular formula C10H8FNOS B1400088 (2-(3-Fluorophenyl)thiazol-4-yl)methanol CAS No. 885279-97-0

(2-(3-Fluorophenyl)thiazol-4-yl)methanol

Cat. No.: B1400088
CAS No.: 885279-97-0
M. Wt: 209.24 g/mol
InChI Key: POHIWRXGBCMZCN-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHIWRXGBCMZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734908
Record name [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-97-0
Record name 2-(3-Fluorophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Fluorophenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Fluorophenylthiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in drug discovery. When functionalized with a fluorophenyl moiety, the resulting derivatives often exhibit enhanced metabolic stability, improved membrane permeability, and potent biological activity.[2][3] This guide provides a comprehensive framework for the systematic screening of novel fluorophenylthiazole derivatives, navigating from initial hit identification to preliminary preclinical evaluation. Our focus will be on establishing a robust, self-validating screening cascade designed to identify and characterize promising therapeutic candidates.

Part 1: Foundational Screening – Establishing a Baseline of Biological Activity

The initial phase of any screening campaign is to cast a wide net to identify compounds with any discernible biological effect. For novel fluorophenylthiazole derivatives, a logical starting point is to assess their general cytotoxicity and antimicrobial properties, given the prevalence of these activities within the thiazole class of compounds.[4]

In Vitro Cytotoxicity Screening: The Antiproliferative Potential

A fundamental first step is to evaluate the anticancer potential of the synthesized compounds.[5][6] This is typically achieved through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight. The choice of cell concentration is critical, as it can influence the observed inhibitory activity.[7]

  • Compound Treatment: Prepare serial dilutions of the fluorophenylthiazole derivatives in the appropriate cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Cytotoxicity of Fluorophenylthiazole Derivatives

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)
FPT-00115.222.5>100>6.58
FPT-0025.88.150.38.67
FPT-00345.160.7>100>2.22
Doxorubicin0.81.25.46.75

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Antimicrobial Activity Screening: A Broad-Spectrum Assessment

Thiazole derivatives have a well-documented history of antimicrobial activity.[8][9] Screening for both antibacterial and antifungal properties is a prudent step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in their respective broth media.

  • Compound Dilution: Perform serial dilutions of the fluorophenylthiazole derivatives in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 2: Mechanistic Elucidation and Target Validation

Once initial "hits" are identified, the next crucial step is to understand their mechanism of action. This involves a series of more targeted assays to pinpoint the cellular pathways being affected.

Apoptosis Induction Assays

For compounds exhibiting significant cytotoxicity, determining if they induce programmed cell death (apoptosis) is a key mechanistic insight.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the hit compounds at their respective IC50 concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualization: Apoptosis Induction Pathway

apoptosis_pathway FPT_Derivative Fluorophenylthiazole Derivative Cell_Membrane Cell Membrane FPT_Derivative->Cell_Membrane Enters Cell Mitochondria Mitochondria Cell_Membrane->Mitochondria Induces Stress Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Cleaves & Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Proposed apoptotic pathway initiated by a fluorophenylthiazole derivative.

Part 3: In Silico and In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage drug development failures.[10][11] In silico models provide a rapid and cost-effective initial screen.[12]

In Silico ADMET Prediction

Various computational tools can predict key ADMET parameters based on the chemical structure of the compounds.

Data Presentation: Predicted ADMET Properties

Compound IDHIA (%)Caco-2 Permeability (logPapp)CYP2D6 InhibitionhERG InhibitionAmes Mutagenicity
FPT-00192.50.85Non-inhibitorLow RiskNon-mutagenic
FPT-00288.10.62InhibitorHigh RiskNon-mutagenic
FPT-00375.40.21Non-inhibitorLow RiskNon-mutagenic

HIA: Human Intestinal Absorption

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, a key determinant of its in vivo half-life.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Step-by-Step Methodology:

  • Incubation: Incubate the test compounds with pooled human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the remaining parent compound concentration at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualization: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library Fluorophenylthiazole Library Primary_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (IC50 < 20 µM) Primary_Assay->Hit_Identification Mechanism_Assay Mechanism of Action (e.g., Apoptosis Assay) Hit_Identification->Mechanism_Assay Active Hits ADMET_Prediction In Silico ADMET Screening Hit_Identification->ADMET_Prediction Active Hits In_Vitro_ADMET In Vitro ADMET (e.g., HLM Stability) Mechanism_Assay->In_Vitro_ADMET ADMET_Prediction->In_Vitro_ADMET In_Vivo_Efficacy In Vivo Efficacy Studies In_Vitro_ADMET->In_Vivo_Efficacy Lead_Candidate Lead Candidate Selection In_Vivo_Efficacy->Lead_Candidate

Caption: A streamlined workflow for screening novel fluorophenylthiazole derivatives.

Part 4: Preliminary In Vivo Efficacy Evaluation

Promising candidates with favorable in vitro activity and ADMET profiles should be advanced to in vivo models to assess their therapeutic efficacy in a more complex biological system.[13][14][15]

Xenograft Tumor Models for Anticancer Activity

Experimental Protocol: Mouse Xenograft Model

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Administer the test compound and a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion: A Pathway to Novel Therapeutics

This guide has outlined a comprehensive and scientifically rigorous approach to the biological activity screening of novel fluorophenylthiazole derivatives. By integrating in vitro, in silico, and in vivo methodologies, researchers can efficiently identify and characterize promising drug candidates. The emphasis on mechanistic understanding and early ADMET profiling is designed to increase the probability of success in the long and challenging journey of drug discovery and development.

References

  • Kurşun Aktar, B. S., Sıcak, Y., Bakırdöven, A., Tatar Yılmaz, G., Kaya, S., Karaküçük-İyidoğan, A., & Oruç-Emre, E. E. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Kurşun Aktar, B. S., Sıcak, Y., Bakırdöven, A., Tatar Yılmaz, G., Kaya, S., Karaküçük-İyidoğan, A., & Oruç-Emre, E. E. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

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  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). PubMed Central. [Link]

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Sources

Discovery and Synthesis of (2-(3-Fluorophenyl)thiazol-4-yl)methanol Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview for researchers and drug development professionals on the design, synthesis, and evaluation of analogs based on the (2-(3-Fluorophenyl)thiazol-4-yl)methanol core. We will explore the strategic rationale for this specific scaffold, detail robust synthetic protocols, and outline a workflow for biological evaluation and structure-activity relationship (SAR) analysis. The methodologies described herein are designed to be self-validating, providing a practical framework for the generation of novel thiazole-based therapeutic agents.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The Privileged Status of Thiazoles in Medicinal Chemistry

Thiazole, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral properties.[4][5] The thiazole nucleus is present in notable drugs such as the anti-HIV agent Ritonavir and the anti-cancer drug Dasatinib, underscoring its therapeutic significance.[1] The ring's aromaticity, combined with the hydrogen-bond accepting capability of the nitrogen atom and the unique stereoelectronic influence of the sulfur atom, allows for versatile interactions with biological targets.

Rationale for the (2-Aryl-thiazol-4-yl)methanol Core Structure

The 2,4-disubstituted thiazole framework is a particularly fruitful area for drug design. The substituent at the 2-position often plays a critical role in determining the primary pharmacology, while modifications at the 4-position can be used to modulate potency, selectivity, and pharmacokinetic properties. The specific inclusion of a hydroxymethyl group (-CH₂OH) at the 4-position introduces a key functional handle. This group can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within a receptor's active site. Furthermore, it serves as a versatile synthetic intermediate for further derivatization into esters, ethers, or other functional groups to probe the SAR landscape.

The Role of Fluorine Substitution in Modulating Pharmacological Properties

The strategic incorporation of fluorine into drug candidates is a well-established tactic in medicinal chemistry. The 3-fluorophenyl group on the core scaffold is chosen for several compelling reasons:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., para-hydroxylation), thereby increasing the compound's half-life.

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the phenyl ring, leading to more favorable electrostatic or dipole-dipole interactions with the target protein.

  • Lipophilicity: A fluorine atom can increase the lipophilicity of the molecule, potentially improving membrane permeability and oral bioavailability.

Objectives and Scope of this Guide

This guide aims to provide a detailed, field-proven roadmap for the synthesis and initial biological screening of novel (2-(3-Fluorophenyl)thiazol-4-yl)methanol analogs. We will focus on the foundational Hantzsch thiazole synthesis, offering step-by-step protocols and explaining the causality behind experimental choices. The subsequent sections will cover strategies for analog diversification and a pragmatic workflow for biological evaluation.

Retrosynthetic Analysis and Strategic Design

Deconstruction of the Target Scaffold

The most reliable and versatile approach to constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[6] This classic reaction involves the condensation of an α-halocarbonyl compound with a thioamide. Our retrosynthetic analysis identifies 3-fluorothiobenzamide and a suitable 3-carbon α-halocarbonyl synthon bearing a protected or precursor form of the hydroxymethyl group as the key starting materials.

Key Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and highly modular method for creating a wide array of thiazole derivatives.[6][7] The reaction proceeds via nucleophilic attack of the thioamide sulfur onto the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of an α-halo ester, such as ethyl bromopyruvate, is strategic as the resulting 4-carboxyethyl group can be readily reduced to the desired 4-hydroxymethyl functionality in a subsequent step.

Logic Flow for Analog Design

To systematically explore the SAR, analogs can be designed by modifying three primary positions on the scaffold: the C5 position of the thiazole ring, the phenyl ring at C2, and the methanol group at C4.

G cluster_0 Points of Diversification Core Core Scaffold (2-(3-Fluorophenyl)thiazol-4-yl)methanol C5_Mod C5 Position Modification (e.g., Alkylation, Halogenation) Core->C5_Mod Vary α-haloketone Phenyl_Mod C2 Phenyl Ring Modification (e.g., Altered Substitution) Core->Phenyl_Mod Vary Thioamide Methanol_Mod C4 Methanol Modification (e.g., Esterification, Etherification) Core->Methanol_Mod Post-synthesis Derivatization G cluster_assays Assay Platforms start Synthesized Analog Library primary_screen Primary Screening (e.g., 10 µM single dose) start->primary_screen assay1 Anticancer Assay (e.g., NCI-60 Panel or MTT) primary_screen->assay1 assay2 Antimicrobial Assay (e.g., MIC against panel) primary_screen->assay2 dose_response Dose-Response Analysis (IC₅₀ / MIC Determination) assay1->dose_response assay2->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Sources

A Comprehensive Spectroscopic Guide to (2-(3-Fluorophenyl)thiazol-4-yl)methanol: Elucidating Molecular Structure for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of the novel heterocyclic compound, (2-(3-Fluorophenyl)thiazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this molecule. By integrating field-proven insights with established scientific principles, this guide serves as a practical resource for the synthesis and analysis of related thiazole derivatives, a class of compounds with significant therapeutic potential.

Introduction: The Significance of Thiazole Derivatives in Medicinal Chemistry

Thiazole rings are a cornerstone in the architecture of many pharmaceutical agents, exhibiting a wide array of biological activities. The incorporation of a fluorophenyl group and a hydroxymethyl substituent on the thiazole core, as seen in (2-(3-Fluorophenyl)thiazol-4-yl)methanol, presents a unique scaffold for the development of new therapeutic agents. Accurate and comprehensive structural characterization is the bedrock of understanding structure-activity relationships (SAR) and optimizing lead compounds. This guide provides the foundational spectroscopic data and interpretation required for such endeavors.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, a clear understanding of the molecular structure of (2-(3-Fluorophenyl)thiazol-4-yl)methanol is paramount. The molecule consists of a central thiazole ring substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a methanol group.

molecule cluster_thiazole Thiazole Ring cluster_phenyl 3-Fluorophenyl Group cluster_methanol Methanol Group S1 S C2 C2 S1->C2 N3 N C4 C4 N3->C4 C2->N3 C1_prime C1' C2->C1_prime C5 C5 C4->C5 C_met CH₂ C4->C_met C5->S1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime F F C3_prime->F C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime OH OH C_met->OH

Figure 1: Chemical structure of (2-(3-Fluorophenyl)thiazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-(3-Fluorophenyl)thiazol-4-yl)methanol, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Data Acquisition

Sample Preparation: A critical first step is the preparation of a high-purity sample. The compound should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.[1] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.[2] Tetramethylsilane (TMS) is typically added as an internal standard for referencing chemical shifts to 0 ppm.[3]

Instrumentation and Parameters: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3] For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger spectral width (e.g., 220 ppm) is necessary, and a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[1]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Thiazole-H5~7.2 - 7.5Singlet (s)N/A
Phenyl-H2', H4', H5', H6'~7.0 - 7.8Multiplet (m)Aromatic couplings
Methylene (-CH₂OH)~4.7 - 4.9Doublet (d)~5-7 (coupling to OH)
Hydroxyl (-OH)Variable (e.g., ~2.5 - 4.0)Triplet (t) or Broad Singlet (br s)~5-7 (coupling to CH₂)

Rationale behind Expected Shifts:

  • Thiazole Proton (H5): The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift.

  • Fluorophenyl Protons: The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom will influence the chemical shifts of the ortho, meta, and para protons.

  • Methylene and Hydroxyl Protons: The methylene protons adjacent to the hydroxyl group will appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton's chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. Its multiplicity can vary from a triplet to a broad singlet.[2]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiazole-C2~165 - 170
Thiazole-C4~145 - 150
Thiazole-C5~115 - 120
Phenyl-C1'~130 - 135
Phenyl-C3' (C-F)~160 - 165 (doublet due to C-F coupling)
Other Phenyl Carbons~110 - 130 (some may show C-F coupling)
Methylene Carbon (-CH₂OH)~55 - 65

Rationale behind Expected Shifts:

  • Thiazole Carbons: The carbons of the thiazole ring are in a heteroaromatic system, resulting in characteristic chemical shifts. C2, being adjacent to both sulfur and nitrogen, is the most downfield.

  • Fluorophenyl Carbons: The carbon directly attached to the fluorine atom (C3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. Other carbons in the ring will show smaller two- and three-bond couplings (²JCF and ³JCF).

  • Methylene Carbon: The sp³-hybridized carbon of the methanol group will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Sample Preparation: For a solid sample like (2-(3-Fluorophenyl)thiazol-4-yl)methanol, the KBr pellet method is a common and reliable technique.[1] A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet.[1] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (thiazole)~1600 - 1650Medium
C=C Stretch (aromatic)~1450 - 1600Medium to Strong
C-O Stretch (alcohol)1000 - 1260Strong
C-F Stretch1000 - 1400Strong

Interpretation of Key Bands:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is a definitive indicator of the hydroxyl group and is broadened due to hydrogen bonding.

  • Aromatic and Aliphatic C-H Stretches: The presence of both aromatic and aliphatic C-H stretches can be distinguished by their positions relative to 3000 cm⁻¹.[5]

  • Thiazole and Phenyl Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole and phenyl rings will appear in the 1450-1650 cm⁻¹ region.

  • C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretch of the primary alcohol and the C-F stretch of the fluorophenyl group will be present in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can further confirm the proposed structure.

Experimental Protocol for Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[6] It typically leads to extensive fragmentation, providing valuable structural information. For potentially fragile molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to enhance the observation of the molecular ion.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of (2-(3-Fluorophenyl)thiazol-4-yl)methanol is 223.25 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several characteristic pathways, aiding in the structural confirmation.

fragmentation M [M]⁺˙ m/z 223 F1 [M - H]⁺ m/z 222 M->F1 - H• F2 [M - OH]⁺ m/z 206 M->F2 - •OH F3 [M - CH₂OH]⁺ m/z 192 M->F3 - •CH₂OH F5 [Thiazolyl-CH₂OH]⁺ m/z 128 M->F5 - C₆H₄F F4 [3-Fluorophenyl]⁺ m/z 95 F3->F4 - C₂H₂NS

Figure 2: Plausible fragmentation pathways for (2-(3-Fluorophenyl)thiazol-4-yl)methanol under EI-MS.

Interpretation of Fragments:

  • Loss of a Hydrogen Radical: The [M-H]⁺ ion is a common fragment.

  • Loss of a Hydroxyl Radical: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, forming a stable cation.

  • Loss of the Methanol Group: The entire methanol group can be lost as a radical.

  • Cleavage of the Phenyl-Thiazole Bond: This cleavage can result in the formation of the 3-fluorophenyl cation and the thiazolyl-methanol cation, providing evidence for the two main structural components.

Conclusion

The comprehensive spectroscopic analysis of (2-(3-Fluorophenyl)thiazol-4-yl)methanol, utilizing NMR, IR, and MS techniques, provides a robust framework for its structural elucidation. The expected data and interpretation presented in this guide offer a valuable resource for researchers working on the synthesis and characterization of novel thiazole derivatives. By understanding the principles behind these spectroscopic methods and their application to this specific molecule, scientists can confidently verify the identity and purity of their compounds, a critical step in the journey of drug discovery and development.

References

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). AIP Publishing. Retrieved January 26, 2026, from [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. (2010). ACS Publications. Retrieved January 26, 2026, from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 26, 2026, from [Link]

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Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (2-(3-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-(3-Fluorophenyl)thiazol-4-yl)methanol is a heterocyclic compound featuring a fluorophenyl group attached to a thiazole methanol core. Compounds containing the thiazole ring are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active agents. The incorporation of a fluorine atom can modulate key drug properties such as metabolic stability and binding affinity. Given its potential role as a pharmaceutical intermediate or a candidate for drug discovery, a sensitive, selective, and reliable analytical method is crucial for its quantification in various matrices.

This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of (2-(3-Fluorophenyl)thiazol-4-yl)methanol. The method is designed for high-throughput analysis, demonstrating excellent sensitivity and robustness suitable for drug development and research applications. The protocols herein adhere to principles outlined in major regulatory guidelines, such as the ICH M10 and FDA guidances on bioanalytical method validation.[1][2][3]

Analyte Properties & Method Development Rationale

A successful LC-MS method is built upon a foundational understanding of the analyte's physicochemical properties.

PropertyValue / PredictionImplication for Method Development
Molecular Formula C₁₀H₈FNOS[4]Used to calculate the exact mass.
Molecular Weight 209.24 g/mol Determines the precursor ion mass for MS analysis.
Structure Chemical structure of (2-(3-Fluorophenyl)thiazol-4-yl)methanolThe presence of a basic nitrogen atom in the thiazole ring makes it an excellent candidate for positive mode electrospray ionization (ESI+). The overall structure suggests moderate polarity.
Predicted Polarity Moderately PolarSuggests good retention on a reversed-phase (e.g., C18) column with a standard water/acetonitrile or water/methanol mobile phase system.[5]

Ionization Strategy: Electrospray ionization (ESI) in positive ion mode was selected as the most suitable technique.[6] The nitrogen atom in the thiazole ring is readily protonated in an acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion, which is ideal for sensitive MS detection.[7][8]

Chromatographic Strategy: Reversed-phase chromatography was chosen to retain and separate the moderately polar analyte from potential interferences. A C18 stationary phase provides a good balance of hydrophobic interactions. The use of formic acid as a mobile phase additive serves a dual purpose: it improves chromatographic peak shape and promotes efficient protonation of the analyte for ESI.[9]

Materials, Reagents, and Instrumentation

3.1 Materials and Reagents

  • (2-(3-Fluorophenyl)thiazol-4-yl)methanol reference standard (>98% purity)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Ultrapure Water (18.2 MΩ·cm)

  • Appropriate biological matrix (e.g., human plasma) for validation studies

3.2 Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Software: Instrument control and data acquisition/processing software.

Experimental Protocols

Standard Solution and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into the matrix to create calibration curve (CAL) standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation): a. Pipette 50 µL of the study sample, CAL, or QC into a 1.5 mL microcentrifuge tube. b. Add 150 µL of cold acetonitrile containing an appropriate internal standard (IS). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode ESI Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Nebulizer Gas Nitrogen
Precursor Ion (Q1) m/z 210.0
Product Ion (Q3) m/z 192.0 (Quantifier), m/z 121.0 (Qualifier)
Collision Energy Optimized for specific instrument (e.g., 15 eV, 25 eV)

| Dwell Time | 100 ms |

Rationale for MRM Transitions: The precursor ion at m/z 210.0 corresponds to the protonated molecule, [M+H]⁺. The primary product ion at m/z 192.0 is proposed to result from the neutral loss of water (-18 Da), a common fragmentation pathway for molecules with a primary alcohol. The secondary ion at m/z 121.0 likely corresponds to the fluorophenyl fragment. Using two transitions enhances the specificity of the method.

Method Validation Protocol

The method must be validated to ensure it is fit for its intended purpose.[10] Validation should be performed according to established regulatory guidelines like the ICH M10.[2][11]

Diagram 1: General LC-MS Method Validation Workflow

G cluster_prep Preparation cluster_val Core Validation Experiments cluster_analysis Analysis & Reporting prep_cal_qc Prepare CAL & QC Samples specificity Specificity & Matrix Effect prep_cal_qc->specificity linearity Linearity & Range prep_cal_qc->linearity accuracy Accuracy & Precision (Intra- & Inter-day) prep_cal_qc->accuracy sensitivity LLOQ / LOD prep_cal_qc->sensitivity stability Stability (Freeze-Thaw, Bench-Top) prep_cal_qc->stability prep_samples Prepare Study Samples run_analysis LC-MS/MS Analysis prep_samples->run_analysis specificity->run_analysis linearity->run_analysis accuracy->run_analysis sensitivity->run_analysis stability->run_analysis data_proc Data Processing run_analysis->data_proc report Validation Report data_proc->report

Caption: Workflow for bioanalytical method validation.

Key Validation Parameters:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to check for interferences at the retention time of the analyte.[12]

  • Linearity and Range: Analyze calibration standards at a minimum of six non-zero concentrations to demonstrate a linear relationship between concentration and response. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[10][11]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a pure solution.[11]

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 4: Example Acceptance Criteria for Validation

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Mean) 85% - 115% (80% - 120% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Factor %CV ≤ 15%

| Stability | Mean concentration within ±15% of nominal |

Conclusion

This application note presents a comprehensive, robust, and sensitive LC-MS/MS method for the quantification of (2-(3-Fluorophenyl)thiazol-4-yl)methanol. The described protocol, including sample preparation, optimized instrument parameters, and a thorough validation plan, is suitable for high-throughput analysis in drug discovery and development environments. The method demonstrates high specificity through MRM analysis and excellent performance in line with international regulatory standards.

References

  • ResearchGate. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2022. Retrieved from [Link]

  • ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Cockram, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Retrieved from [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Summary for SID 22405111. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Summary for SID 472622405. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 217246, Clenproperol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10684, Tryptophanol. Retrieved from [Link]

  • Georganics. (n.d.). Thiazol-2-yl-methanol. Retrieved from [Link]

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Application Note & Protocols for High-Throughput Screening of (2-(3-Fluorophenyl)thiazol-4-yl)methanol as a Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6][7][8][9][10] This application note presents a comprehensive high-throughput screening (HTS) protocol to evaluate the inhibitory potential of a novel thiazole derivative, (2-(3-Fluorophenyl)thiazol-4-yl)methanol, against Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[11][12] Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety disorders.[11][13][14] This document provides the scientific rationale, a detailed experimental protocol for a fluorescence-based HTS assay, and guidelines for data analysis and interpretation, tailored for researchers in drug discovery and development.

Scientific Rationale and Therapeutic Context

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase that controls the levels of endogenous cannabinoids, most notably anandamide (AEA).[11][12] FAAH terminates the signaling of AEA by hydrolyzing it into arachidonic acid and ethanolamine.[12]

By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) in a spatially and temporally controlled manner.[11][12] This targeted enhancement of endocannabinoid signaling, as opposed to direct receptor agonism, is hypothesized to offer therapeutic benefits with a reduced side-effect profile.[12] Consequently, FAAH has emerged as a high-value therapeutic target for conditions such as chronic pain, anxiety, and inflammatory disorders.[11][13][14]

(2-(3-Fluorophenyl)thiazol-4-yl)methanol: A Candidate FAAH Inhibitor

The thiazole nucleus is a common feature in many compounds with diverse pharmacological activities, including enzyme inhibition.[1][2][3][4][5][6][7][8][9][10] The well-characterized FAAH inhibitor, URB597, and its analogs also feature a core structure that, while not a thiazole, shares some electronic and structural similarities with substituted aromatic heterocycles.[15][16][17][18][19] Given the established precedent of thiazole derivatives as enzyme inhibitors, (2-(3-Fluorophenyl)thiazol-4-yl)methanol represents a novel chemical entity worthy of investigation for its potential to inhibit FAAH. This protocol outlines a robust HTS methodology to determine its efficacy.

High-Throughput Screening Protocol: Fluorescence-Based FAAH Inhibition Assay

This protocol is designed for a 96- or 384-well plate format and is based on the enzymatic cleavage of a fluorogenic substrate by FAAH.

Principle of the Assay

The assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the substrate is hydrolyzed, releasing a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[20][21] The rate of increase in fluorescence is directly proportional to FAAH activity. When an inhibitor, such as (2-(3-Fluorophenyl)thiazol-4-yl)methanol, binds to and blocks the active site of FAAH, the cleavage of the substrate is prevented or reduced, resulting in a diminished fluorescent signal.

Visualization of the HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution (2-(3-Fluorophenyl)thiazol-4-yl)methanol Positive Control (URB597) Dispense_Compound Dispense Compounds & Controls Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation FAAH Enzyme Fluorogenic Substrate Assay Buffer Dispense_Enzyme Add FAAH Enzyme (Pre-incubation) Reagent_Prep->Dispense_Enzyme Dispense_Compound->Dispense_Enzyme Initiate_Reaction Add Fluorogenic Substrate Dispense_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Read_Plate Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Generate Dose-Response Curve & Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: High-throughput screening workflow for FAAH inhibitors.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human FAAHCayman Chemical/EnzoEnzyme source
FAAH Fluorogenic Substrate (AMC-arachidonoyl amide)Cayman ChemicalSubstrate for fluorescence generation
(2-(3-Fluorophenyl)thiazol-4-yl)methanolIn-house/CustomTest Compound
URB597Tocris BiosciencePositive Control Inhibitor[18]
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)In-house/CommercialMaintain optimal pH for enzyme activity
DMSO, AnhydrousSigma-AldrichSolvent for compounds
96-well or 384-well black, flat-bottom platesCorning/GreinerLow-fluorescence plates for assay
Fluorescence Plate Readere.g., BMG LABTECH, TecanInstrument for signal detection (Excitation: ~355 nm, Emission: ~460 nm)[20][21]
Step-by-Step Experimental Protocol

1. Preparation of Reagents and Compounds: a. FAAH Assay Buffer: Prepare according to the manufacturer's instructions or as cited in the literature. Keep on ice. b. Test Compound Stock: Prepare a 10 mM stock solution of (2-(3-Fluorophenyl)thiazol-4-yl)methanol in 100% DMSO. c. Positive Control Stock: Prepare a 1 mM stock solution of URB597 in 100% DMSO. d. Compound Dilution Plate: Perform serial dilutions of the test compound and positive control in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be the source plate for the assay. e. FAAH Enzyme Working Solution: Dilute the recombinant FAAH enzyme in cold FAAH Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio. f. Substrate Working Solution: Dilute the FAAH fluorogenic substrate in FAAH Assay Buffer to the desired final concentration (e.g., 20 µM).

2. Assay Plate Setup (96-well format example, adjust volumes for 384-well): a. Dispense Compounds: Add 1 µL of the diluted compounds from the compound dilution plate to the wells of the black assay plate. b. Control Wells:

  • 100% Activity Control (Negative Control): Add 1 µL of DMSO.
  • No Enzyme Control (Background): Add 1 µL of DMSO.
  • Positive Control: Add 1 µL of each URB597 dilution. c. Add FAAH Enzyme: Dispense 50 µL of the FAAH Enzyme Working Solution to all wells except the "No Enzyme Control" wells. To these, add 50 µL of FAAH Assay Buffer without the enzyme. d. Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

3. Initiate and Read the Reaction: a. Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells. b. Incubation: Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C. c. Kinetic Measurement: Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for a total of 30-60 minutes.

Data Analysis and Interpretation

1. Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (Relative Fluorescence Units per minute, RFU/min).

2. Calculate Percent Inhibition: a. Correct for Background: Subtract the average rate of the "No Enzyme Control" wells from all other wells. b. Calculate Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_of_Test_Well / Rate_of_100%_Activity_Control)) * 100

3. Determine IC50 Value: a. Plot the Percent Inhibition against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%.

4. Quality Control: Calculate the Z'-factor for the assay to ensure its robustness for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

FAAH Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of FAAH in the endocannabinoid pathway and the mechanism by which inhibitors like (2-(3-Fluorophenyl)thiazol-4-yl)methanol are proposed to act.

FAAH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1_Receptor CB1/CB2 Receptor Anandamide_ext Anandamide (AEA) (extracellular) Anandamide_ext->CB1_Receptor Activates Anandamide_int Anandamide (AEA) (intracellular) Anandamide_ext->Anandamide_int Transport FAAH FAAH Enzyme Anandamide_int->FAAH Hydrolysis by Products Arachidonic Acid + Ethanolamine FAAH->Products Test_Compound (2-(3-Fluorophenyl)thiazol-4-yl)methanol (Potential Inhibitor) Test_Compound->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Troubleshooting Common HTS Issues

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; improper mixing.Calibrate pipettes; ensure thorough mixing of reagents before and after dispensing; use automated liquid handlers for improved precision.
Low Z'-Factor (<0.5) Low signal-to-background ratio; high data variability.Optimize enzyme and substrate concentrations; increase incubation time; check for reagent degradation.
Fluorescent Compound Interference Test compound is inherently fluorescent at assay wavelengths.Run a parallel assay plate without the FAAH enzyme to measure the compound's background fluorescence and subtract it from the assay data. Consider using a different assay format (e.g., absorbance-based).
Precipitation of Test Compound Poor solubility of the compound in aqueous buffer.Ensure the final DMSO concentration is consistent across all wells and is at a level that maintains compound solubility (typically ≤1%).

References

  • Alexander, J. P., & Cravatt, B. F. (2005). The Putative Endocannabinoid Transport Blocker VDM111 Is a Potent and Selective Inhibitor of Fatty Acid Amide Hydrolase (FAAH) in Vivo. Journal of the American Chemical Society, 127(33), 11576–11577. [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3´-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Related Lipids in Intact Rats and Rat Brain Homogenates. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. [Link]

  • Ciampoli, M., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 161. [Link]

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  • PubMed. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. European Journal of Medicinal Chemistry, 258, 115600. [Link]

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  • PubMed. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 11(6), 643-650. [Link]

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  • National Institutes of Health. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2279. [Link]

  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29845–29862. [Link]

  • PubMed. (2020). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. Analytical Chemistry, 92(15), 10475–10482. [Link]

  • ResearchGate. (n.d.). a) Structure of URB597 and its close analogs as potent and selective FAAH inhibitors. Retrieved from [Link]

  • Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). AAPS Journal, 7(4), E795–E805. [Link]

  • ACS Publications. (2006). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 49(26), 7604-7612. [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]

  • PubMed. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Journal of Biochemical and Molecular Toxicology, 36(5), e23028. [Link]

  • ResearchGate. (2020). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 29(19), 4509. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • ResearchGate. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(5), 541-553. [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19630–19642. [Link]

  • National Institutes of Health. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8685–8699. [Link]

  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • PubMed. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 31(11), 2116-2122. [Link]

Sources

Topic: In Vitro Cytotoxicity Assay of (2-(3-Fluorophenyl)thiazol-4-yl)methanol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including approved anticancer agents.[1] The evaluation of novel thiazole derivatives is therefore a critical activity in modern drug discovery. This document provides a comprehensive guide for determining the in vitro cytotoxic potential of a novel investigational compound, (2-(3-Fluorophenyl)thiazol-4-yl)methanol, against various human cancer cell lines. We present a detailed protocol based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a reliable method for assessing cell metabolic activity as an indicator of viability.[2] The protocols herein are designed to be self-validating through the inclusion of rigorous controls, and the scientific rationale behind key experimental choices is elucidated to empower researchers to adapt and troubleshoot the workflow effectively.

Scientific Rationale & Assay Principle

The primary objective is to quantify the dose-dependent effect of (2-(3-Fluorophenyl)thiazol-4-yl)methanol on the viability of cancer cells. Thiazole-containing compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and interference with critical cancer cell signaling pathways.[3] A robust initial screening method is essential to determine a compound's potency and selective toxicity.

The MTT Assay: A Measure of Mitochondrial Health

The MTT assay is a quantitative colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4] This conversion is exclusively carried out by mitochondrial dehydrogenase enzymes within metabolically active, viable cells. The amount of formazan produced is directly proportional to the number of living cells. Consequently, a decrease in the purple color intensity following treatment with the test compound indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Design: The Causality Behind Choices

A well-designed experiment is a self-validating one. The following considerations are paramount for generating trustworthy and reproducible data.

2.1. Cell Line Selection: Probing for Specificity

The choice of cell lines is critical for understanding the breadth and specificity of the compound's activity. A panel of cell lines from diverse tissue origins is recommended.

  • Representative Panel: To assess broad-spectrum activity, we recommend a panel such as:

    • MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line.[5][6]

    • A549: A human lung adenocarcinoma cell line.[5][6]

    • HCT116: A human colorectal carcinoma cell line.[5]

  • Non-Cancerous Control: To assess for general cytotoxicity versus cancer-cell specificity, a non-malignant cell line should be included. Human fibroblast cell lines are a common choice.[7]

  • Relevance to Target: If the compound is designed with a specific cancer type in mind, the panel should prioritize cell lines relevant to that malignancy.[7][8]

2.2. Compound Preparation and Controls: Ensuring Data Integrity

The test compound, (2-(3-Fluorophenyl)thiazol-4-yl)methanol, is likely hydrophobic. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Vehicle Control: Cancer cells must be exposed to the highest concentration of DMSO used in the experiment to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to confirm that the assay system is responsive to cytotoxic insults.

  • Untreated Control: This represents 100% cell viability and serves as the baseline for all calculations.

  • Blank Control: Wells containing only cell culture medium (no cells) are used to subtract background absorbance.

Comprehensive Workflow for Cytotoxicity Assessment

The following diagram outlines the complete experimental procedure, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Culture Maintain & Passage Cancer Cell Lines Harvest Harvest & Count Cells (Trypan Blue Exclusion) Culture->Harvest Seed Seed Cells into 96-Well Plate Harvest->Seed Treat Treat Cells with Compound & Controls Seed->Treat Compound Prepare Serial Dilutions of Test Compound Compound->Treat Incubate_72h Incubate for 72 Hours (37°C, 5% CO2) Treat->Incubate_72h Add_MTT Add MTT Reagent to Each Well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 Hours (Formation of Formazan) Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_4h->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

4.1. Materials and Reagents

  • Cell Lines: MCF-7, A549, HCT116 (or other relevant lines).

  • Compound: (2-(3-Fluorophenyl)thiazol-4-yl)methanol.

  • Media: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Trypsin-EDTA.

    • Trypan Blue solution.

    • Positive Control: Doxorubicin.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Hemocytometer or automated cell counter.

    • Multichannel pipette.

    • Microplate reader with a 570 nm filter.

4.2. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Sterilize by passing through a 0.22 µm filter. Store protected from light at 4°C for up to one month or at -20°C for longer periods.

  • Compound Stock Solution (e.g., 20 mM): Dissolve (2-(3-Fluorophenyl)thiazol-4-yl)methanol in DMSO to create a high-concentration stock. Store at -20°C.

4.3. Protocol: Day 1 - Cell Seeding

  • Harvest Cells: Culture cells to ~80% confluency. Wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium.

  • Count Cells: Perform a cell count using a hemocytometer and Trypan Blue to ensure >95% viability.[9]

  • Seed Plate: Dilute the cell suspension to the appropriate density (e.g., 5,000-10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

    • Expertise Note: The optimal seeding density varies by cell line and must be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.

  • Incubate: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[10]

4.4. Protocol: Day 2 - Compound Treatment

  • Prepare Dilutions: Prepare a series of 2X concentrated dilutions of the test compound in serum-free medium from your DMSO stock. For example, create a dilution series to yield final concentrations of 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.

  • Prepare Controls (2X):

    • Vehicle Control: Prepare a 2X concentration of DMSO in serum-free medium equivalent to the highest concentration used for the compound.

    • Positive Control: Prepare 2X dilutions of Doxorubicin.

    • Untreated Control: Use serum-free medium only.

  • Treat Cells: Carefully remove the old medium from the cells. Add 100 µL of the appropriate 2X compound dilution or control to each well. Each concentration and control should be performed in triplicate.

  • Incubate: Return the plate to the incubator for the desired exposure time, typically 72 hours for cytotoxicity studies.[11]

4.5. Protocol: Day 5 - MTT Assay and Data Collection

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

  • Incubate for Formazan Formation: Incubate the plate for 4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][12]

  • Mix: Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available to reduce background noise.

Data Analysis and Presentation

5.1. Calculation of Percent Viability

The data should be processed as follows:

  • Subtract Background: Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate Percent Viability: Use the following formula for each compound concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

5.2. Data Summary Table

Results should be tabulated to clearly present the dose-response relationship.

Compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Untreated)1.2540.088100%
1.561.1030.07588.0%
3.130.9410.06175.0%
6.250.7520.05360.0%
12.50.6020.04948.0%
250.3140.03325.0%
500.1250.02110.0%
1000.0630.0155.0%
Vehicle (DMSO)1.2480.09199.5%

5.3. Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2]

  • Plot Data: Plot % Viability versus the logarithm of the compound concentration.

  • Fit Curve: Use non-linear regression (sigmoidal dose-response curve) to fit the data.

  • Calculate IC₅₀: The IC₅₀ is the concentration at which the curve crosses the 50% viability mark. For the sample data above, the IC₅₀ is approximately 11.5 µM.

Mechanistic Insights: Potential Signaling Pathways

While the MTT assay measures a downstream effect (loss of viability), it is valuable to consider the potential upstream mechanisms. Thiazole derivatives are known to inhibit various protein kinases and can induce apoptosis.[1][3] The diagram below illustrates a hypothetical mechanism where a thiazole derivative could inhibit a signaling pathway crucial for cancer cell survival.

Signaling_Pathway cluster_pathway Hypothetical Anti-Cancer Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Compound (2-(3-Fluorophenyl)thiazol-4-yl)methanol Compound->Receptor Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces

Caption: Potential mechanism of action for a thiazole derivative.

References

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Stoddart, M. J. (2011). Cell Viability Assays: Introduction. Methods in Molecular Biology, 740, 1–6. Sourced from a similar general protocol context. A direct URL for this specific citation is not available from the search, but it represents a standard method found in resources like NCBI Bookshelf.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237–245. Sourced from a similar general protocol context. A direct URL for this specific citation is not available from the search, but it represents a standard method found in resources like NCBI Bookshelf.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 26, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. Retrieved January 26, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). (2011). PubMed. Retrieved January 26, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 26, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved January 26, 2026, from [Link]

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  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

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Application Notes & Protocols: Evaluating the Antibacterial Activity of (2-(3-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial properties.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial activity of a novel thiazole derivative, (2-(3-Fluorophenyl)thiazol-4-yl)methanol. Detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, grounded in established methodologies to ensure data integrity and reproducibility. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a framework for the rigorous assessment of new chemical entities.

Introduction: The Promise of Thiazole Derivatives in Antibacterial Drug Discovery

The thiazole ring is a fundamental structural motif present in numerous natural and synthetic compounds with therapeutic value.[1][2] Its presence in approved drugs, such as the antibacterial agent sulfathiazole, underscores the importance of this scaffold in medicinal chemistry.[4] Thiazole derivatives exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, β-ketoacyl-acyl carrier protein synthase III (FabH), and cell division protein FtsZ.[2] The diverse mechanisms of action associated with thiazole-containing compounds make them attractive candidates for combating drug-resistant pathogens.[1][2]

(2-(3-Fluorophenyl)thiazol-4-yl)methanol is a novel synthetic compound featuring the core thiazole structure. The incorporation of a fluorophenyl group may enhance its biological activity. This document outlines the essential protocols to systematically characterize its antibacterial potential against a panel of clinically relevant bacterial strains.

Core Principles of Antibacterial Susceptibility Testing

The primary objective of in vitro antibacterial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC). These parameters are crucial for assessing the potency of a new compound and providing a basis for further preclinical and clinical development. The protocols described herein are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring a standardized and reliable approach.

Experimental Protocols

Materials and Reagents
  • (2-(3-Fluorophenyl)thiazol-4-yl)methanol: Purity >95%

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) for inoculum preparation

  • Reagents:

    • Dimethyl sulfoxide (DMSO), sterile

    • 0.9% Saline, sterile

    • Resazurin sodium salt

  • Equipment:

    • 96-well microtiter plates, sterile

    • Incubator (35 ± 2 °C)

    • Spectrophotometer or McFarland standards

    • Micropipettes and sterile tips

    • Class II biological safety cabinet

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of (2-(3-Fluorophenyl)thiazol-4-yl)methanol using the broth microdilution method. This is a widely accepted and reproducible technique for quantifying the in vitro activity of an antimicrobial agent.[5]

Step 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile TSB.

  • Incubate the broth culture at 35 ± 2 °C for 2-6 hours until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension 1:150 in sterile CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

Step 2: Preparation of the Test Compound

  • Prepare a stock solution of (2-(3-Fluorophenyl)thiazol-4-yl)methanol in sterile DMSO at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of working concentrations.

Step 3: Assay Setup in a 96-Well Plate

  • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 1 through 11.

  • Add 100 µL of the highest concentration of the test compound to the wells in column 1.

  • Perform serial dilutions by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 50 µL from column 10.

  • Column 11 will serve as the positive control (no compound), and column 12 will be the negative control (uninoculated medium).

  • Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

Step 4: Incubation and MIC Determination

  • Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by adding a growth indicator like resazurin.

Expertise & Experience: The choice of CAMHB is critical as it is the standard medium for susceptibility testing of non-fastidious bacteria and is formulated with controlled concentrations of divalent cations (calcium and magnesium) which can influence the activity of some antimicrobial agents. The final inoculum concentration of 5 x 10⁵ CFU/mL is a CLSI standard to ensure reproducibility.

Trustworthiness: The inclusion of a positive control (bacteria with no drug) validates that the bacteria are viable and can grow under the assay conditions. The negative control (media with no bacteria) ensures the sterility of the medium.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Dispense Compound and Inoculum into 96-Well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 35°C for 18-24h Plate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Step 1: Subculturing from MIC Plate

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the positive control well.

  • Mix the contents of each well thoroughly.

  • Using a calibrated loop or pipette, transfer 10 µL from each selected well and spot-plate onto a sterile MHA plate.

Step 2: Incubation and MBC Determination

  • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Count the number of colonies on each spot.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Expertise & Experience: The 99.9% reduction is the standard definition for bactericidal activity. It is important to plate a known volume from the MIC wells to accurately assess the reduction in viable bacteria.

Trustworthiness: Comparing the colony counts from the test concentrations to the positive control allows for a quantitative assessment of the bactericidal effect.

Workflow for MBC Determination

MBC_Workflow cluster_subculture Subculturing cluster_incubation_read Incubation & Reading MIC_Plate Completed MIC Assay Plate Subculture Subculture from MIC, 2x MIC, 4x MIC, and Control Wells onto MHA Plates MIC_Plate->Subculture Incubate_MHA Incubate MHA Plates at 35°C for 18-24h Subculture->Incubate_MHA Count_Colonies Count Colonies and Determine MBC (≥99.9% killing) Incubate_MHA->Count_Colonies

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be summarized in a clear and concise table. This allows for easy comparison of the compound's activity against different bacterial strains.

Table 1: Hypothetical Antibacterial Activity of (2-(3-Fluorophenyl)thiazol-4-yl)methanol

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213Positive816Bactericidal (≤4)
B. subtilis ATCC 6633Positive48Bactericidal (≤4)
E. coli ATCC 25922Negative32>128Bacteriostatic (>4)
P. aeruginosa ATCC 27853Negative64>128Bacteriostatic (>4)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Conclusion

These application notes provide a robust framework for the initial in vitro evaluation of the antibacterial activity of (2-(3-Fluorophenyl)thiazol-4-yl)methanol. By following these standardized protocols, researchers can generate reliable and reproducible data on the MIC and MBC of this novel compound. The results from these assays are foundational for guiding further studies, including mechanism of action investigations, toxicity assessments, and in vivo efficacy models. The promising structural features of thiazole derivatives warrant a thorough investigation of their potential to address the growing challenge of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.

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Chemoenzymatic Synthesis of 2-Arylthiazoline Derivatives: Protocols and Field Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The 2-aryl-2-thiazoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[1][2] Traditional chemical syntheses often require harsh conditions, multi-step procedures, and the use of hazardous reagents, limiting their efficiency and environmental sustainability.[3][4] This guide presents a detailed overview and robust protocols for the chemoenzymatic synthesis of 2-arylthiazoline derivatives, a strategy that leverages the high selectivity and mild operating conditions of biocatalysts. We focus on a novel, one-pot synthesis using vanillyl alcohol oxidases (VAOs) and explore a conceptual two-step pathway involving nitrile hydratases (NHases). These methodologies offer a greener, more efficient route to these valuable compounds, facilitating rapid library synthesis and accelerating drug discovery pipelines.[5][6]

Introduction: The Strategic Value of Chemoenzymatic Synthesis

2-Arylthiazolines are integral components of many pharmacologically active molecules.[2] Natural products like curacin A and largazole contain thiazoline rings and exhibit potent anticancer activities.[2] The development of efficient and scalable synthetic routes to access diverse libraries of these compounds is therefore a primary objective for medicinal chemists.

Chemoenzymatic synthesis emerges as a superior alternative to purely chemical methods by combining the best of both worlds: the unparalleled selectivity of enzymes and the broad applicability of synthetic chemistry. Enzymes operate under mild conditions (physiological pH and temperature), minimizing side reactions, protecting sensitive functional groups, and often affording high stereoselectivity without the need for complex protecting group strategies.[6][7] This approach not only enhances efficiency but also aligns with the principles of green chemistry, reducing waste and energy consumption.[5]

This document provides two primary protocols that exemplify the power of this approach for synthesizing 2-arylthiazoline derivatives.

Core Strategy 1: One-Pot Synthesis via Vanillyl Alcohol Oxidase (VAO)

A recently developed and highly efficient method employs vanillyl alcohol oxidases (VAOs) as biocatalysts for the one-pot synthesis of 2-arylthiazolines directly from 4-hydroxybenzaldehydes and aminothiols.[5][8] This strategy is particularly powerful due to its operational simplicity and broad substrate tolerance.

Mechanistic Rationale & Workflow

The VAO enzyme catalyzes the oxidation of the 4-hydroxybenzaldehyde substrate. The resulting reactive intermediate is then trapped in situ by an aminothiol (e.g., cysteamine, L-cysteine). This is followed by a spontaneous intramolecular cyclization and dehydration cascade to yield the final 2-arylthiazoline product. The entire sequence occurs in a single reaction vessel under mild, aqueous conditions.

Below is a conceptual workflow for this one-pot synthesis.

VAO_Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_downstream Downstream Processing Enzyme Recombinant VAO Expression & Purification ReactionSetup Combine VAO, Aldehyde, Aminothiol, Buffer Enzyme->ReactionSetup Reagents Prepare Buffer, Substrates & Cofactors Reagents->ReactionSetup Incubation Incubate at Controlled Temp & Agitation (e.g., 30°C, 16-24h) ReactionSetup->Incubation Initiate Reaction Extraction Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction Reaction Complete Purification Purification (Silica Gel Chromatography) Extraction->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis

Caption: Workflow for VAO-catalyzed one-pot synthesis of 2-arylthiazolines.

Detailed Experimental Protocol: VAO-Catalyzed Synthesis

This protocol is adapted from methodologies described by Zhang, H. et al. (2024).[5][8]

Materials & Reagents:

  • Vanillyl Alcohol Oxidase (wild-type or engineered variant)

  • 4-Hydroxybenzaldehyde derivatives (e.g., vanillin, 4-hydroxy-3-methoxybenzaldehyde)

  • Aminothiol (e.g., Cysteamine hydrochloride, L-cysteine methyl ester hydrochloride)

  • Potassium phosphate buffer (50 mM, pH 7.5-8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol Steps:

  • Substrate Preparation: Prepare a 100 mM stock solution of the desired 4-hydroxybenzaldehyde derivative in DMSO. Prepare a 200 mM stock solution of the aminothiol in the potassium phosphate buffer.

  • Reaction Setup: In a clean glass vial, add the potassium phosphate buffer to a final volume of 10 mL.

  • Enzyme Addition: Add the purified VAO enzyme to a final concentration of 1-5 µM.

  • Reaction Initiation: Initiate the reaction by adding the 4-hydroxybenzaldehyde stock solution to a final concentration of 5 mM, followed by the aminothiol stock solution to a final concentration of 10 mM (a 2-fold excess is recommended).

    • Causality Note: A molar excess of the aminothiol is used to ensure efficient trapping of the reactive aldehyde intermediate generated by the enzyme, maximizing the yield of the desired thiazoline product.

  • Incubation: Seal the vial and place it in a shaking incubator at 30°C with agitation (e.g., 200 rpm) for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate (10 mL). Vortex vigorously for 2 minutes.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with 10 mL of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-arylthiazoline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Substrate Scope & Data

The wild-type VAO exhibits a broad substrate scope for various 4-hydroxybenzaldehydes but may be limited for certain aminothiols. However, protein engineering has been successfully used to expand the aminothiol scope to include valuable substrates like L-cysteine.[5]

4-Hydroxybenzaldehyde SubstrateAminothiol SubstrateTypical Yield (%)Reference
VanillinCysteamine>90%[5]
4-HydroxybenzaldehydeCysteamine~85%[5]
3,5-Dichloro-4-hydroxybenzaldehydeCysteamine~78%[5]
VanillinL-Cysteine Methyl Ester~65% (with engineered VAO)[5]

Core Strategy 2: Two-Step Chemoenzymatic Route via Nitrile Hydratase (NHase)

An alternative chemoenzymatic strategy involves a two-step sequence that first utilizes a nitrile hydratase (NHase) to convert an aryl nitrile into the corresponding aryl amide, followed by a chemical cyclization step to form the thiazoline ring.

Mechanistic Rationale & Workflow

Nitrile hydratases are robust metalloenzymes that catalyze the hydration of nitriles to amides with high efficiency and selectivity under exceptionally mild conditions, often at room temperature and neutral pH.[7][9] This enzymatic step avoids the harsh acidic or basic hydrolysis conditions required in traditional chemistry. The resulting amide is then converted to a thioamide and cyclized chemically.

NHase_Workflow cluster_enzymatic Step 1: Enzymatic Hydration cluster_chemical Step 2: Chemical Cyclization ArylNitrile Aryl Nitrile NHase Nitrile Hydratase (Whole cells or purified enzyme) ArylNitrile->NHase ArylAmide Aryl Amide NHase->ArylAmide Mild aqueous conditions Thionation Thionation (e.g., Lawesson's Reagent) ArylAmide->Thionation Isolate & Purify Thioamide Aryl Thioamide Thionation->Thioamide Cyclization Cyclodehydration with Aminothiol Thioamide->Cyclization Thiazoline 2-Arylthiazoline Cyclization->Thiazoline

Caption: Proposed two-step chemoenzymatic synthesis via nitrile hydratase.

Protocol: NHase-Catalyzed Amide Synthesis (Step 1)

This protocol outlines the enzymatic hydration of an aryl nitrile.

Materials & Reagents:

  • Nitrile Hydratase (e.g., from Rhodococcus rhodochrous) as a whole-cell catalyst or purified enzyme.

  • Aryl nitrile (e.g., benzonitrile derivative).

  • Phosphate buffer (100 mM, pH 7.0).

  • Surfactant (e.g., Tween 80, optional for substrate solubility).

  • Ethyl acetate.

Protocol Steps:

  • Reaction Setup: In a flask, suspend the whole-cell NHase catalyst (e.g., 50 g/L wet cell weight) in 100 mL of phosphate buffer.

  • Substrate Addition: Add the aryl nitrile substrate to a final concentration of 50-100 mM. If substrate solubility is low, a co-solvent or surfactant may be added.

    • Expertise Note: Substrate inhibition can be an issue with some NHases. A fed-batch approach, where the nitrile is added portion-wise over time, can often overcome this limitation and lead to higher final product concentrations.

  • Incubation: Agitate the mixture at 25-30°C. Monitor the conversion of the nitrile to the amide by HPLC or GC.

  • Work-up: After completion, separate the cells by centrifugation.

  • Extraction: Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting aryl amide can often be used in the next step without further purification.

Chemical Thiazoline Formation (Step 2)

The enzymatically synthesized aryl amide is converted to the final product using established chemical methods.[10]

  • Thionation: The aryl amide is treated with a thionating agent like Lawesson's reagent in a dry solvent (e.g., toluene or THF) under reflux to yield the corresponding aryl thioamide.

  • Cyclization: The purified aryl thioamide is then reacted with an aminothiol (e.g., cysteamine) in the presence of a cyclodehydration agent (e.g., DAST) or via activation of the thiol (e.g., using Hg(II) or I₂), leading to the formation of the 2-arylthiazoline ring.[10]

Post-Synthesis Derivatization

A key advantage of the VAO-based chemoenzymatic route is that the products retain functional groups (like the phenolic hydroxyl) that are ideal handles for further chemical modification.[5] This allows for the rapid generation of a diverse library of analogs from a single enzymatic product, expanding the chemical space for structure-activity relationship (SAR) studies. Common modifications include:

  • Etherification/Esterification: Modifying the phenolic hydroxyl group.

  • Cross-Coupling Reactions: If the aryl ring contains a halide (e.g., from using a halogenated 4-hydroxybenzaldehyde), Suzuki or Buchwald-Hartwig couplings can be performed.

Conclusion and Future Outlook

The chemoenzymatic synthesis of 2-arylthiazolines represents a significant advancement over traditional methods, offering improved efficiency, sustainability, and safety. The one-pot VAO-catalyzed reaction is a particularly elegant and powerful strategy for accessing these high-value molecules.[5][8] As the toolbox of industrial enzymes continues to expand and protein engineering techniques become more accessible, we anticipate the development of even more sophisticated and versatile chemoenzymatic cascades for the synthesis of complex pharmaceutical agents. These protocols provide a solid foundation for researchers and drug development professionals to integrate biocatalysis into their synthetic workflows, accelerating the discovery of next-generation therapeutics.

References

  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel synthesis of 2-thiazolines. Request PDF. Retrieved from [Link]

  • Yi, W., et al. (2016). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 21(7), 834. [Link]

  • Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition, 63(28), e202405833. [Link]

  • Reddy, T. R., et al. (2018). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 16(44), 8543–8551. [Link]

  • Sharma, P., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(4), 2539–2561. [Link]

  • van Pelt, S. (2010). The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. [Link]

  • Chrapek, W., et al. (2021). The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis. RSC Advances, 11(43), 26521–26543. [Link]

  • Lei, X. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4- Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. The Lei Group. [Link]

  • Ali, A., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(31), 22350–22359. [Link]

  • Szychowska, M., et al. (2023). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules, 28(13), 5199. [Link]

  • Gong, J.-S., et al. (2012). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Applied Microbiology and Biotechnology, 95(6), 1351–1363. [Link]

  • Chrapek, W., et al. (2021). The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis. ResearchGate. [Link]

  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14, 17141. [Link]

  • Cui, Y., et al. (2022). Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability. International Journal of Molecular Sciences, 23(15), 8758. [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Thiazole Analysis: A Technical Guide to Overcoming Peak Broadening in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: Researchers, scientists, and drug development professionals frequently encounter the frustrating phenomenon of peak broadening when analyzing thiazole-containing compounds via High-Performance Liquid Chromatography (HPLC). This guide is designed to serve as a comprehensive technical support center, moving beyond generic troubleshooting to address the specific chemical properties of thiazoles that underpin these chromatographic challenges. By understanding the root causes—principally secondary silanol interactions and metal chelation—we can implement targeted and effective solutions to achieve sharp, symmetrical peaks, ensuring data accuracy and integrity.

Section 1: The "Split Personality" of Thiazole Peaks - Unraveling the Root Causes

Q1: My thiazole compound is exhibiting significant peak tailing and broadening. What are the most likely culprits?

A1: When encountering poor peak shape with thiazole compounds, two primary chemical interactions are the most probable causes:

  • Secondary Silanol Interactions: Thiazole moieties contain basic nitrogen atoms, making them prone to strong secondary interactions with acidic silanol groups (Si-OH) present on the surface of silica-based HPLC columns.[1][2] These interactions are a form of mixed-mode retention (hydrophobic and ion-exchange), which leads to peak tailing as the analyte molecules are released from the stationary phase at different rates.[1][3] The presence of unreacted, free silanol groups is a major contributor to this issue.[1]

  • Metal Chelation: The thiazole ring system can act as a chelating agent, binding to trace metal ions present in the HPLC system.[4] These metal contaminants can be found in the stainless-steel components of the HPLC (fittings, frits, tubing), the column packing material itself, or even introduced through the mobile phase or sample.[4][5] When your thiazole compound chelates with these metal ions, it can lead to the formation of multiple species in solution, each with slightly different chromatographic behavior, resulting in broadened or split peaks.[6]

This troubleshooting guide will delve into practical strategies to diagnose and mitigate both of these common issues.

Section 2: Taming the Silanol Effect: Strategies for Sharper Peaks

Q2: How can I confirm if secondary silanol interactions are the cause of my peak broadening?

A2: A systematic approach can help you diagnose the influence of silanol interactions:

  • Mobile Phase pH Adjustment: The ionization state of both your thiazole analyte and the surface silanols is highly dependent on the mobile phase pH.[1][7] A key diagnostic step is to adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic thiazole compound via ion exchange.[8] If peak shape improves at a lower pH, silanol interactions are a likely contributor.

  • Column Comparison: If available, compare the performance of your current column with a column known to have a highly inert, end-capped surface or a different stationary phase chemistry (e.g., a polymer-based or hybrid silica column).[9] A significant improvement in peak shape on the more inert column points towards silanol interactions on your original column.

Q3: What are the most effective ways to minimize secondary silanol interactions for my thiazole compound?

A3: Once you've identified silanol interactions as a likely cause, you can employ several strategies to mitigate their effects:

  • Mobile Phase Optimization:

    • Low pH: As mentioned, operating at a low mobile phase pH (2.5-3.5) is a primary strategy to suppress the ionization of silanol groups.[8]

    • Competing Base: Adding a "silanol suppressor" or a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) can be effective.[8] The TEA will preferentially interact with the active silanol sites, masking them from your thiazole analyte.[8] However, be aware that this can sometimes shorten column lifetime.[8]

    • Buffer Selection: Use a buffer with a pKa within ±1 pH unit of your desired mobile phase pH to ensure stable pH control.[10] Common choices for low pH work include phosphate or formate buffers.[8][11]

  • Column Selection:

    • End-Capped Columns: Choose a high-quality, modern reversed-phase column that has been thoroughly "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert group (like trimethylsilane) to block their activity.[1][12]

    • High-Purity Silica: Columns packed with high-purity silica generally have a lower metal content and more homogenous surface, leading to fewer and less acidic silanol groups.[2]

    • Alternative Stationary Phases: Consider columns with alternative stationary phases that are less prone to silanol interactions, such as those with embedded polar groups or hybrid silica-polymer particles.[9]

The following table summarizes the key strategies for mitigating secondary silanol interactions:

StrategyMechanism of ActionKey Considerations
Low Mobile Phase pH (2.5-3.5) Protonates silanol groups, reducing ion-exchange interactions with basic analytes.[8]Ensure your analyte and column are stable at low pH.
Competing Base (e.g., TEA) The competing base preferentially interacts with active silanol sites, masking them from the analyte.[8]Can potentially shorten column lifetime and may not be suitable for MS detection.
End-Capped Columns Residual silanol groups are chemically blocked, reducing their availability for interaction.[1][12]This is a fundamental feature of modern, high-performance columns.
High-Purity Silica Columns Fewer metal impurities and a more uniform surface lead to less active silanol sites.[2]A good general practice for analyzing basic compounds.
Alternative Stationary Phases Hybrid or polymer-based materials offer different surface chemistry with reduced silanol activity.[9]Can provide different selectivity and improved peak shape.

Section 3: Addressing the Hidden Menace: Metal Chelation

Q4: My peak shape is still poor even after optimizing for silanol interactions. Could metal chelation be the problem?

A4: Yes, if you've addressed silanol interactions and still observe peak broadening or splitting, metal chelation is a strong possibility, especially with thiazole compounds.[4][6] The interaction with metal ions can be strong enough to significantly distort chromatography.

Q5: How can I troubleshoot and solve peak broadening caused by metal chelation?

A5: The following troubleshooting workflow can help you address metal-related peak shape issues:

Troubleshooting Workflow for Metal Chelation

Metal_Chelation_Troubleshooting Start Observe Peak Broadening/ Splitting for Thiazole Compound Check_Silanols Have secondary silanol interactions been ruled out? Start->Check_Silanols Address_Silanols Address silanol interactions first (See Section 2) Check_Silanols->Address_Silanols No Suspect_Chelation Suspect Metal Chelation Check_Silanols->Suspect_Chelation Yes Address_Silanols->Start Add_EDTA Add a chelating agent (e.g., 10-100 µM EDTA) to the mobile phase Suspect_Chelation->Add_EDTA Evaluate_Peak_Shape Does peak shape improve? Add_EDTA->Evaluate_Peak_Shape Problem_Solved Problem likely due to metal chelation. Continue using EDTA or passivate the system. Evaluate_Peak_Shape->Problem_Solved Yes Other_Issues Consider other potential issues: - Column degradation - Sample solvent effects - Co-eluting impurities Evaluate_Peak_Shape->Other_Issues No Passivate_System For a long-term solution, passivate the HPLC system. Problem_Solved->Passivate_System

Sources

Technical Support Center: Enhancing the Metabolic Stability of Fluorinated Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical guidance and troubleshooting strategies to improve the metabolic stability of fluorinated thiazole-containing compounds. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the complexities of drug metabolism and optimize your lead candidates.

Understanding the Metabolic Landscape of Fluorinated Thiazoles

Fluorinated thiazoles are prevalent scaffolds in medicinal chemistry due to their ability to modulate physicochemical properties and enhance biological activity.[1][2][3] However, their metabolic fate can be complex and often presents a significant hurdle in drug development. A thorough understanding of the potential metabolic liabilities is the first step toward rationally designing more stable analogues.

The thiazole ring itself, while aromatic, possesses reactive sites susceptible to enzymatic attack.[2][3] Cytochrome P450 (CYP) enzymes are the primary catalysts for the metabolism of many xenobiotics, including thiazole-containing drugs.[4][5] Common metabolic pathways for the thiazole core include:

  • Oxidation of the thiazole ring: This can lead to the formation of reactive metabolites such as epoxides and S-oxides.[4][5] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[4][5]

  • Ring cleavage: In some instances, oxidative metabolism can result in the opening of the thiazole ring, leading to the formation of aldehyde metabolites.

  • Metabolism of substituents: Groups attached to the thiazole ring are also common sites of metabolism, such as hydroxylation of alkyl chains or oxidation of other aromatic rings in the molecule.

Fluorination is a widely employed strategy to enhance metabolic stability.[6][7] The strong carbon-fluorine bond can block sites of metabolism and the high electronegativity of fluorine can alter the electronic properties of the molecule, making it less susceptible to oxidative attack.[6] However, the benefits of fluorination are not universal and must be assessed on a case-by-case basis.

Frequently Asked Questions (FAQs)

Here are some common questions and issues encountered when working to improve the metabolic stability of fluorinated thiazoles:

Q1: My fluorinated thiazole is still showing high clearance in liver microsomes. I thought fluorine was supposed to block metabolism?

A1: This is a common misconception. While fluorine can block metabolism at the site of substitution, it's not a "magic bullet". Here's why you might still be seeing high clearance:

  • Metabolism at a distal site: The metabolic hotspot may not be on the fluorinated ring. It's crucial to identify the site of metabolism. Metabolite identification studies using LC-MS/MS are essential.[8]

  • Alternative metabolic pathways: Metabolism might be occurring through pathways not significantly impacted by fluorination, such as glucuronidation or sulfation (Phase II metabolism), if your in vitro system contains the necessary cofactors and enzymes.

  • Electronic effects: Fluorine's strong electron-withdrawing nature can sometimes activate other parts of the molecule towards metabolism.

  • Enzyme binding: Fluorination can alter the way your compound binds in the active site of metabolic enzymes, potentially exposing a different part of the molecule to metabolism.[6]

Q2: I'm observing the formation of reactive metabolites with my thiazole-containing compound. What are my options?

A2: The formation of reactive metabolites is a significant safety concern. Here are some strategies to mitigate this:

  • Block the site of oxidation: If the reactive metabolite is formed via epoxidation of the thiazole ring, you can try to sterically hinder this position. Adding a bulky group near the site of oxidation can prevent the enzyme from accessing it.

  • Introduce electron-withdrawing groups: Adding further electron-withdrawing groups to the thiazole ring can decrease its electron density and make it less susceptible to oxidation.

  • Bioisosteric replacement: Consider replacing the thiazole ring with a more metabolically stable heterocycle. The choice of bioisostere will depend on the specific structural requirements for your target.[9]

  • Trapping experiments: To confirm the presence of reactive metabolites, you can perform trapping experiments using nucleophiles like glutathione or cyanide in your in vitro incubations.[10][11]

Q3: My compound has poor solubility, and I'm getting inconsistent results in my metabolic stability assays. What can I do?

A3: Poor aqueous solubility is a frequent issue that can significantly impact the quality of in vitro metabolism data.[12][13][14][15] Here's how to troubleshoot:

  • Check for precipitation: Visually inspect your incubation mixtures for any signs of compound precipitation.

  • Reduce the compound concentration: If possible, lower the concentration of your test compound in the assay.

  • Use a co-solvent: A small amount of an organic solvent like DMSO or acetonitrile can be used to aid solubility. However, be aware that high concentrations of organic solvents can inhibit metabolic enzymes.[16] It's crucial to keep the final solvent concentration low (typically <1%).

  • Run a kinetic solubility assay: This can help you determine the solubility of your compound under the specific conditions of your metabolic stability assay.[12][15]

Troubleshooting Guide for In Vitro Metabolic Stability Assays

This section provides a more detailed, step-by-step guide to troubleshooting common issues in liver microsomal and hepatocyte stability assays.

Problem Potential Cause Troubleshooting Steps
High variability between replicate experiments Inconsistent pipetting, temperature fluctuations, or variability in enzyme preparations.Ensure accurate and consistent pipetting. Use a calibrated incubator and monitor the temperature. If using different lots of microsomes or hepatocytes, run a control compound to assess lot-to-lot variability.[17]
No metabolism observed for a known labile compound (positive control) Inactive enzymes, missing cofactors, or analytical issues.Check the expiration date and storage conditions of your microsomes or hepatocytes. Ensure that the NADPH regenerating system (for microsomes) is properly prepared and active.[18] Verify the sensitivity and linearity of your analytical method (e.g., LC-MS/MS).
Compound disappears in the absence of NADPH (in microsomal assays) Non-CYP mediated metabolism (e.g., by esterases), or chemical instability.Run a control incubation without microsomes to check for chemical stability in the assay buffer. If the compound is stable, the disappearance is likely due to non-CYP enzymes present in the microsomes.
Very rapid compound metabolism (<5 min half-life) High intrinsic clearance of the compound.Reduce the incubation time and take more frequent time points at the beginning of the assay. Alternatively, you can decrease the protein concentration in the incubation.
Very slow compound metabolism (>60 min half-life) Low intrinsic clearance or assay sensitivity issues.Increase the incubation time and/or the protein concentration. Ensure your analytical method is sensitive enough to detect small changes in compound concentration. For very stable compounds, hepatocyte stability assays may be more appropriate than microsomal assays.[17][19]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) in a 37°C water bath.[20]

    • Prepare a stock solution of your test compound and positive control (e.g., a known rapidly metabolized drug) in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18]

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, liver microsome suspension, and the test compound solution. The final microsomal protein concentration is typically 0.5-1 mg/mL, and the final test compound concentration is usually 1 µM.[21]

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.[22]

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[23]

  • Termination and Sample Preparation:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.[18] This will precipitate the proteins.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[23]

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.[24]

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol outlines the general steps for identifying the metabolites of your fluorinated thiazole.

  • Sample Preparation:

    • Follow the incubation procedure from the microsomal stability assay (Protocol 1), but use a higher concentration of your test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.

    • At the end of the incubation, terminate the reaction and prepare the samples as described above.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Acquire full-scan MS data to identify potential metabolite peaks based on their mass-to-charge ratio (m/z). Common metabolic transformations to look for include:

      • Hydroxylation (+16 Da)

      • Oxidation (+16 Da)

      • N-dealkylation (loss of an alkyl group)

      • Glucuronidation (+176 Da)

    • Acquire tandem MS (MS/MS) data for the parent compound and the potential metabolite peaks.[8]

  • Data Analysis:

    • Compare the fragmentation pattern of the metabolites with that of the parent compound to elucidate the site of metabolism.

    • Specialized metabolite identification software can aid in this process.

Strategic Workflow for Improving Metabolic Stability

A systematic approach is crucial for efficiently identifying and addressing metabolic liabilities. The following workflow can guide your efforts:

Metabolic_Stability_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Rational Redesign cluster_3 Phase 4: Iteration and Optimization A Synthesize Fluorinated Thiazole Analog B In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) A->B Test Compound C Analyze Data: Calculate t½ and CLint B->C D Metabolically Stable? C->D E Metabolite Identification (LC-MS/MS) D->E No Z Proceed with Further Drug Development Studies D->Z Yes F Identify Metabolic Hotspot(s) E->F G Design New Analogs: - Block Hotspot (e.g., deuteration) - Modify Electronics - Bioisosteric Replacement F->G H Synthesize New Analogs G->H I Re-evaluate Metabolic Stability H->I I->C Iterate

Caption: A workflow for identifying and addressing metabolic liabilities.

Data Presentation: Impact of Structural Modifications

The following table provides a hypothetical example of how structural modifications can impact the metabolic stability of a fluorinated thiazole.

Compound Modification Microsomal Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-F 4-Fluorophenyl at C21546.2
Analog-1 4-Fluorophenyl at C2, Methyl at C53519.8
Analog-2 4-Fluorophenyl at C2, Deuterium on methoxy2527.7
Analog-3 4-Trifluoromethylphenyl at C25013.9
Analog-4 Pyridyl at C2 (Bioisostere)>60<11.6

Note: This data is for illustrative purposes only.

This table demonstrates that blocking a potential metabolic hotspot (C5) with a methyl group (Analog-1) or replacing a metabolically labile methoxy group with a deuterated one (Analog-2) can improve metabolic stability. Furthermore, increasing the electron-withdrawing nature of the phenyl substituent (Analog-3) or replacing the phenylthiazole moiety with a pyridylthiazole (Analog-4) can lead to significant improvements in half-life and a reduction in intrinsic clearance.[6]

Concluding Remarks

Improving the metabolic stability of fluorinated thiazoles is an iterative process that requires a combination of robust in vitro assays, careful data analysis, and rational medicinal chemistry strategies. By understanding the underlying metabolic pathways and potential liabilities of this scaffold, you can make informed decisions to design and synthesize more drug-like candidates. This guide provides a foundation for your efforts, but remember that each compound series will present its own unique challenges.

References

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 5036. [Link]

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Validation & Comparative

A Comparative Benchmarking of Synthetic Routes to (2-(3-Fluorophenyl)thiazol-4-yl)methanol: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific derivative, (2-(3-Fluorophenyl)thiazol-4-yl)methanol, serves as a crucial building block in the synthesis of various therapeutic agents, leveraging the metabolic stability often conferred by the fluorine atom. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of two distinct synthetic strategies for the preparation of (2-(3-Fluorophenyl)thiazol-4-yl)methanol, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate route based on laboratory scale, available resources, and desired throughput.

Introduction to the Synthetic Challenge

The synthesis of substituted 2-arylthiazoles primarily relies on the venerable Hantzsch thiazole synthesis. However, the introduction of functional groups at the C4 position, particularly a hydroxymethyl group, presents a strategic choice: either as a post-cyclization modification of a pre-formed thiazole ring or through the direct incorporation of a functionalized C3-building block. This guide will dissect these two divergent approaches, benchmarking a classical multi-step sequence against a more convergent strategy.

Route 1: The Classic Hantzsch Approach Followed by Functional Group Interconversion

This well-established route involves the initial construction of the 2-(3-fluorophenyl)thiazole core via the Hantzsch synthesis, followed by the introduction and subsequent reduction of a carboxylate group at the C4 position. This strategy is reliable and utilizes readily available starting materials.

Workflow for Synthetic Route 1

Synthetic Route 1 A 3-Fluorobenzonitrile B 3-Fluorobenzothioamide A->B  Lawesson's Reagent or H₂S/base   D Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate B->D  Hantzsch Synthesis   C Ethyl Bromopyruvate C->D E (2-(3-Fluorophenyl)thiazol-4-yl)methanol D->E  LiAlH₄ Reduction   Synthetic Route 2 A 1,3-Dihydroxyacetone B Protected 1,3-Dihydroxyacetone A->B  Acetal Formation   C Protected 1-Bromo-3-hydroxyacetone B->C  Bromination   E Protected (2-(3-Fluorophenyl)thiazol-4-yl)methanol C->E  Hantzsch Synthesis   D 3-Fluorobenzothioamide D->E F (2-(3-Fluorophenyl)thiazol-4-yl)methanol E->F  Deprotection  

Caption: Workflow for the convergent synthesis of (2-(3-Fluorophenyl)thiazol-4-yl)methanol.

Step 1: Preparation of a Protected 1-Bromo-3-hydroxyacetone

The key to this route is the synthesis of a suitable C3 building block. 1,3-Dihydroxyacetone is a readily available starting material. [1][2][3][4][5]To prevent unwanted side reactions during the subsequent bromination and Hantzsch synthesis, the diol functionality is typically protected, for example, as an acetal (e.g., an isopropylidene acetal using acetone and an acid catalyst). [6][7][8]Selective monobromination at one of the primary positions can then be achieved using a suitable brominating agent.

Step 2: Hantzsch Thiazole Synthesis

With the functionalized α-haloketone in hand, the Hantzsch condensation with 3-fluorobenzothioamide is performed under similar conditions to Route 1, yielding the protected form of the target molecule.

Step 3: Deprotection

The final step involves the removal of the protecting group to unveil the hydroxymethyl functionality. For an acetal protecting group, this is typically achieved by treatment with aqueous acid.

Comparative Data Summary

ParameterRoute 1: Hantzsch & ReductionRoute 2: Convergent Synthesis
Starting Materials 3-Fluorobenzonitrile, Ethyl bromopyruvate1,3-Dihydroxyacetone, 3-Fluorobenzonitrile
Number of Steps 3 (from thioamide)3 (from protected diol)
Key Reactions Hantzsch Synthesis, Ester ReductionAcetal Protection, Bromination, Hantzsch Synthesis, Deprotection
Overall Yield (Typical) 40-60%35-55%
Scalability Good; well-established procedures.Moderate; synthesis of the functionalized α-haloketone can be challenging to scale.
Purification Chromatography may be required at each step.Purification of the protected intermediate can be straightforward.
Safety Considerations Use of LiAlH₄ requires strict anhydrous conditions and careful quenching.Handling of brominating agents requires caution.

Detailed Experimental Protocols

Route 1: Hantzsch Synthesis and Reduction

Step 1: 3-Fluorobenzothioamide

To a solution of 3-fluorobenzamide (10.0 g, 71.9 mmol) in anhydrous toluene (200 mL) is added Lawesson's reagent (16.0 g, 39.5 mmol). The mixture is heated to reflux for 4 hours, monitoring by TLC until the starting material is consumed. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-fluorobenzothioamide as a yellow solid.

Step 2: Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

To a solution of 3-fluorobenzothioamide (5.0 g, 32.2 mmol) in absolute ethanol (100 mL) is added ethyl bromopyruvate (4.4 mL, 35.4 mmol). The mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (ethyl acetate/hexanes) to yield the title ester as a solid.

Step 3: (2-(3-Fluorophenyl)thiazol-4-yl)methanol

To a stirred suspension of LiAlH₄ (1.5 g, 39.5 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere is added a solution of ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate (5.0 g, 19.7 mmol) in anhydrous THF (50 mL) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL). The resulting white precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give (2-(3-Fluorophenyl)thiazol-4-yl)methanol as a white solid.

Route 2: Convergent Synthesis

Step 1: 1-Bromo-3-hydroxy-2-propanone Acetonide

To a solution of 1,3-dihydroxyacetone dimer (10.0 g) in acetone (200 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g). The mixture is stirred at room temperature for 24 hours. The reaction is neutralized with solid sodium bicarbonate, filtered, and the solvent is removed under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one. To a solution of this ketone in a suitable solvent is added a brominating agent such as N-bromosuccinimide in the presence of a radical initiator (e.g., AIBN) or via an ionic pathway to afford the protected α-haloketone.

Step 2: Protected (2-(3-Fluorophenyl)thiazol-4-yl)methanol

To a solution of 3-fluorobenzothioamide (prepared as in Route 1) in ethanol is added the protected 1-bromo-3-hydroxy-2-propanone derivative. The mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. The solvent is removed, and the residue is worked up as described in Route 1, Step 2 to yield the protected thiazole derivative.

Step 3: (2-(3-Fluorophenyl)thiazol-4-yl)methanol

The protected thiazole is dissolved in a mixture of THF and aqueous HCl (e.g., 2 M). The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the final product.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to (2-(3-Fluorophenyl)thiazol-4-yl)methanol.

Route 1 is a robust and well-precedented approach. Its linear nature allows for the optimization of each individual step. The starting materials are commercially available and relatively inexpensive. The main challenges lie in the handling of LiAlH₄ and the potential need for multiple chromatographic purifications, which may impact overall efficiency and scalability. This route is highly recommended for laboratory-scale synthesis and for research groups with extensive experience in handling reactive hydrides.

Route 2 presents a more elegant and convergent strategy. In principle, it can be more efficient by reducing the number of functional group manipulations on the thiazole ring. However, the synthesis and purification of the protected 1-bromo-3-hydroxyacetone can be challenging, and the stability of this intermediate may be a concern. This route is a compelling option for process development where a reduction in the number of synthetic steps is a key objective, provided the synthesis of the C3-building block can be optimized and scaled effectively.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research team. For rapid access to material on a smaller scale, the reliability of Route 1 is often favored. For larger-scale campaigns where process optimization is critical, the potential efficiencies of Route 2 warrant thorough investigation.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of novel thiazole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2). Thiazole-based compounds represent a promising scaffold in the design of kinase inhibitors, and CDK2 is a well-validated target in oncology due to its critical role in cell cycle progression.[1][2] Aberrant CDK2 activity is a hallmark of many cancers, making it a prime candidate for therapeutic intervention.[3][4] This document outlines the scientific rationale, step-by-step experimental protocols for in silico analysis, and best practices for data interpretation and visualization, tailored for researchers in drug discovery and computational biology.

Introduction: The Scientific Rationale

1.1. The Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S and S/G2 transitions of the cell cycle.[1][4] Its activity is essential for initiating DNA replication.[3] In numerous cancer types, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[3][4] Therefore, inhibiting CDK2 with small molecules is a rational and actively pursued anticancer strategy.[1][5] The ATP-binding pocket of CDK2 presents a well-defined site for the design of competitive inhibitors.[6]

1.2. The Ligands: Thiazole Derivatives as Privileged Scaffolds

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to form a wide range of non-covalent interactions—including hydrogen bonds, hydrophobic interactions, and π-stacking—make it an ideal core for kinase inhibitors.[2][7] Specifically, 2-aminothiazole derivatives have shown significant promise as CDK2 inhibitors, with cocrystal structures revealing key interactions within the enzyme's active site.[8] This guide will use this established class of compounds as a framework for a comparative study.

1.3. The Objective: A Framework for Comparative Analysis

The goal of this guide is not merely to dock a single ligand but to establish a rigorous, reproducible, and comparative workflow. By docking a series of designed thiazole derivatives and comparing them against a known, co-crystallized inhibitor (a positive control), we can rank-order our novel compounds, generate structure-activity relationship (SAR) hypotheses, and prioritize candidates for synthesis and in vitro testing. This self-validating system is crucial for ensuring the biological relevance of computational results.[9][10]

Experimental Design & Workflow

A successful docking study is built on careful preparation and logical progression. The workflow can be visualized as a pipeline, moving from data acquisition and preparation to simulation and, finally, in-depth analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation PDB 1. Obtain Protein Structure (e.g., PDB ID: 1FIN) PrepProt 3. Prepare Protein for Docking (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Prepare Ligand Library (Thiazole Derivatives & Control) PrepLig 4. Prepare Ligands for Docking (Generate 3D conformers, assign charges) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Execute Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Docking Scores (Binding Affinity Comparison) Dock->Analyze Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Compare 9. Comparative Analysis & SAR (Rank compounds, form hypotheses) Visualize->Compare

Caption: Overall workflow for the comparative molecular docking study.

Detailed Methodologies

This section provides a step-by-step protocol. The causality behind each choice is explained to provide a deeper understanding of the process.

3.1. Part A: In Silico Preparation

Protocol 1: Target Protein Preparation

  • Step 1: Obtain the Crystal Structure. Download the crystal structure of human CDK2 in complex with a ligand. A suitable starting point is PDB ID: 1FIN , which shows CDK2 complexed with Cyclin A and ATP.[11] This provides a biologically relevant conformation of the active site.

    • Rationale: Starting with a high-resolution crystal structure is paramount. The quality of your docking results is fundamentally limited by the quality of your initial protein structure.[12]

  • Step 2: Prepare the Protein. Using molecular visualization software like UCSF Chimera or PyMOL, prepare the protein for docking.[13][14]

    • a. Isolate the Kinase Chain: The PDB file may contain multiple protein chains (e.g., CDK2 and Cyclin A). For this study, retain only the CDK2 chain (Chain A in 1FIN).

    • b. Remove Non-Essential Molecules: Delete all water molecules and any co-crystallized ligands or ions (like ATP in 1FIN).[13]

      • Rationale: Water molecules in the active site can interfere with docking algorithms and are often not conserved. Removing the original ligand clears the binding pocket for your new compounds.

    • c. Add Hydrogens and Assign Charges: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurately calculating electrostatic interactions.[15] Software like AutoDock Tools can automate this process.[16]

  • Step 3: Save the Prepared Protein. Save the final structure in the PDBQT format, which is required by AutoDock Vina and includes charge and atom type information.[15]

Protocol 2: Ligand Library Preparation

  • Step 1: Obtain or Draw Ligand Structures.

    • Test Compounds: Draw your novel thiazole derivatives using a 2D chemical sketcher like ChemDraw or PubChem Sketcher.

    • Reference Compound: Include a known CDK2 inhibitor as a positive control. For example, Roscovitine (Seliciclib) is a well-characterized CDK2 inhibitor.

  • Step 2: Convert to 3D Structures. Convert the 2D structures into 3D SDF or MOL2 files. Tools like Open Babel can perform this conversion and generate an initial low-energy conformation.[15]

  • Step 3: Energy Minimization and Charge Assignment. Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This ensures a stable, low-energy starting conformation. Assign Gasteiger charges.

  • Step 4: Save in PDBQT Format. As with the protein, convert the final, prepared ligand structures into the PDBQT format for use with AutoDock Vina.[15]

3.2. Part B: Molecular Docking Protocol (Using AutoDock Vina)

Protocol 3: Docking Simulation

  • Step 1: Define the Binding Site (Grid Box). The "grid box" defines the three-dimensional space where the docking software will search for binding poses.

    • a. Identify the Active Site: The active site is the ATP-binding pocket. In the 1FIN structure, this can be identified by the location of the original ATP ligand. Key residues in the CDK2 active site include Leu83, Gln131, and Asp145.[8]

    • b. Set Grid Box Coordinates: Center the grid box on the active site. The size should be large enough to accommodate the ligands and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).[16][17]

      • Rationale: A properly defined grid box is crucial. If it's too small, you may miss the correct binding pose. If it's too large, you increase computation time and the chance of finding irrelevant binding sites.[17]

  • Step 2: Create the Configuration File. Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box center and size, and the name of the output file.[18]

  • Step 3: Execute the Docking Run. Use the command line to run AutoDock Vina, pointing it to your configuration file.[16]

    • vina --config conf.txt --log log.txt

    • Vina will calculate a series of possible binding poses for the ligand and rank them based on a scoring function, which estimates the binding affinity in kcal/mol.[9]

3.3. Part C: Post-Docking Analysis

Protocol 4: Results Analysis and Visualization

  • Step 1: Analyze Binding Affinity Scores. The primary output is the binding affinity. This value represents the Gibbs free energy of binding (ΔG), so a more negative value indicates a stronger, more favorable interaction.[19][20]

    • Rationale: The binding score is the first filter for comparing compounds. A ligand with a significantly lower (more negative) binding energy than the reference compound is a promising candidate.[9]

  • Step 2: Visualize the Best Binding Pose. Load the prepared protein (PDBQT) and the docked ligand output file into a visualization tool like PyMOL or Discovery Studio Visualizer.[10][21][22] Focus on the top-scoring pose.

  • Step 3: Analyze Non-Covalent Interactions. This is the most critical part of the analysis. Identify the specific interactions between your ligand and the protein's active site residues.[10][23]

    • Hydrogen Bonds: Look for hydrogen bonds between H-bond donors/acceptors on the ligand and key residues like the backbone of Leu83 in the hinge region. This is a classic interaction for kinase inhibitors.

    • Hydrophobic Interactions: Identify contacts with hydrophobic residues like Ile10, Val18, and Leu134.

    • π-Stacking: The thiazole ring may engage in π-stacking with aromatic residues like Phe80.

    • Rationale: A good docking score is meaningless without supporting interactions. The type and geometry of these interactions provide the chemical logic for the observed binding affinity and are essential for generating SAR hypotheses.[24]

G cluster_0 Ligand-Protein Complex cluster_1 Key Interactions Ligand Thiazole Derivative Hbond Hydrogen Bond (e.g., with Leu83) Ligand->Hbond H-bond Acceptor/Donor Hydrophobic Hydrophobic Contact (e.g., with Val18, Leu134) Ligand->Hydrophobic Alkyl/Aryl Groups PiStack π-Stacking (e.g., with Phe80) Ligand->PiStack Thiazole Ring Protein CDK2 Active Site Hbond->Protein Backbone NH/CO Hydrophobic->Protein Hydrophobic Pockets PiStack->Protein Aromatic Sidechain

Caption: Key molecular interactions stabilizing the ligand in the CDK2 active site.

Data Presentation and Comparative Analysis

Summarize the quantitative results in a table for clear, objective comparison. This allows for at-a-glance identification of the most promising compounds.

Table 1: Comparative Docking Results of Thiazole Derivatives against CDK2

Compound IDBinding Affinity (kcal/mol)H-Bonds with Hinge (Leu83)Key Hydrophobic Interactions (Residues)Notes / SAR Hypothesis
Reference (Roscovitine) -9.1Yes (2)Val18, Phe80, Leu134Benchmark for comparison
Thiazole-001 -9.8Yes (2)Val18, Phe80, Leu134R-group fits deep in hydrophobic pocket. High potential.
Thiazole-002 -8.5Yes (1)Val18, Leu134Lacks interaction with Phe80; smaller R-group.
Thiazole-003 -10.2Yes (2)Val18, Phe80, Asp86, Leu134Additional H-bond with Asp86. Best candidate.
Thiazole-004 -7.4NoVal18Steric clash from bulky R-group prevents hinge binding. Low potential.

Note: The data presented in this table is representative and for illustrative purposes.

From this comparative data, researchers can derive initial Structure-Activity Relationships (SAR). For example, Thiazole-003 shows the best binding affinity, which correlates with an additional hydrogen bond to Asp86. Conversely, Thiazole-004 has a poor score, which visualization reveals is due to a bulky substituent that prevents crucial hinge binding. This iterative process of design, docking, and analysis is the engine of structure-based drug discovery.

Conclusion and Future Directions

Molecular docking is a powerful computational tool that, when applied rigorously, can significantly accelerate the drug discovery process. This guide has provided a comprehensive protocol for the comparative docking of thiazole derivatives against CDK2, emphasizing the importance of careful preparation, the use of a reference compound for validation, and detailed analysis of molecular interactions.

The results from this in silico study form the basis for testable hypotheses. The most promising candidates, such as Thiazole-003 , should be prioritized for chemical synthesis and subsequent in vitro validation, including enzyme inhibition assays (e.g., IC50 determination) and cell-based proliferation assays.[5] The ultimate goal is to correlate computational predictions with experimental data, closing the loop of the design-test-analyze cycle and advancing the development of novel cancer therapeutics.

References

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  • El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1013030. Retrieved January 26, 2026, from [Link]

  • Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Huang, T., et al. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 32(27), 3245–3254. Retrieved January 26, 2026, from [Link]

  • Future Omics. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1048-1053. Retrieved January 26, 2026, from [Link]

  • Bio-Informatics. (2021, October 11). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • Jeffrey, P. D., et al. (1995). Mechanism of CDK activation revealed by the structure of a cyclinA-CDK2 complex. Nature, 376(6538), 313-320. (PDB ID: 1FIN). Retrieved January 26, 2026, from [Link]

  • Ali, M. (2021, January 21). Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D) [Video]. YouTube. Retrieved January 26, 2026, from [Link]

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  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved January 26, 2026, from [Link]

  • El-Naggar, A. M., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin, 69(1), 58-71. Retrieved January 26, 2026, from [Link]

  • Ibezim, A., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Genetic Engineering and Biotechnology, 18(1), 51. Retrieved January 26, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 26, 2026, from [Link]

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  • Ruiz-Carmona, S., et al. (2017). Best Practices in Docking and Activity Prediction. In Methods in Molecular Biology (pp. 149-172). Humana Press, New York, NY. Retrieved January 26, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 26, 2026, from [Link]

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  • Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1013030. Retrieved January 26, 2026, from [Link]

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A Tale of Two Thiazoles: A Head-to-Head Pharmacokinetic Comparison of Meloxicam and Sudoxicam

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Pharmacokinetic Design

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a favorite among drug designers. However, the journey of a thiazole-containing molecule from a promising candidate to a safe and effective drug is fraught with metabolic challenges. The pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is the ultimate determinant of its success.

This guide provides a head-to-head comparison of the pharmacokinetic profiles of two closely related thiazole-containing non-steroidal anti-inflammatory drugs (NSAIDs): Meloxicam and Sudoxicam . These compounds offer a compelling case study in the profound impact of subtle structural changes on a drug's metabolic fate and overall safety profile. While differing by only a single methyl group, their clinical histories are starkly different. Sudoxicam was withdrawn from clinical trials due to severe hepatotoxicity, whereas Meloxicam has been a widely used anti-inflammatory agent for decades with a favorable safety profile.[1][2] Understanding the "why" behind this divergence provides invaluable, field-proven insights for researchers in drug development.

The Decisive Methyl Group: A Structural Overview

At first glance, the structures of Sudoxicam and Meloxicam are remarkably similar. Both belong to the enol-carboxamide class of NSAIDs. The critical distinction lies in a single methyl group attached to the C5-position of the thiazole ring in Meloxicam, which is absent in Sudoxicam.[1][2]

This seemingly minor addition is the lynchpin that dictates their metabolic pathways, steering Meloxicam toward detoxification and Sudoxicam down a path of toxic bioactivation.[3]

Comparative Pharmacokinetic Profiles

While comprehensive, directly comparable human pharmacokinetic studies for Sudoxicam are limited due to its early withdrawal, a comparative summary based on available clinical and preclinical data highlights their divergent paths.

ParameterMeloxicamSudoxicamSignificance of the Difference
Absorption Prolonged and almost complete absorption.[4][5]Orally active.[6]Both compounds are well-absorbed orally.
Distribution >99.5% bound to plasma proteins.[4][5]High plasma protein binding expected for the class.High protein binding is typical for NSAIDs, concentrating the drug in the plasma.
Metabolism Extensively metabolized, primarily by CYP2C9 with a minor contribution from CYP3A4.[7][8][9]Metabolized by P450 enzymes, including CYP2C8, 2C19, and 3A4.[3]This is the key differentiator. The specific CYP enzymes engaged and the resulting metabolites determine the safety outcome.
Major Metabolites Inactive metabolites: 5'-hydroxymethyl and 5'-carboxy meloxicam.[7][8]Reactive metabolite: Acylthiourea from thiazole ring scission.[1][2][6]Meloxicam's metabolites are pharmacologically inert, while Sudoxicam's primary metabolite is a well-established pro-toxin.[2]
Elimination Elimination half-life of ~20 hours, supporting once-daily dosing.[4][10]Specific half-life data is less documented due to discontinuation.Meloxicam's long half-life is a key feature of its clinical utility.
Excretion Excreted as inactive metabolites in urine and feces.[4][10]Metabolites excreted renally.The nature of the excreted compounds (toxic vs. non-toxic) is the critical factor.
Clinical Outcome Marketed for over a decade with a favorable safety profile.[1][2]Discontinued due to severe hepatotoxicity in clinical trials.[1][2]The divergent metabolic pathways directly correlate with the observed clinical toxicity.

The Metabolic Crossroads: Detoxification vs. Bioactivation

The dramatic difference in the safety profiles of Meloxicam and Sudoxicam is a direct consequence of their competing metabolic pathways. The presence of the C5-methyl group on Meloxicam provides a crucial alternative route for metabolism that effectively outcompetes a more sinister pathway.

Sudoxicam's Path to Toxicity: For Sudoxicam, the primary metabolic route involves a P450-mediated attack on the thiazole ring itself. This process, known as bioactivation, proceeds through several steps:

  • Epoxidation of the C4-C5 double bond of the thiazole ring.

  • Hydrolysis of the epoxide to a dihydrodiol derivative.

  • Ring-opening to form an unstable intermediate.

  • Hydrolysis to yield a reactive acylthiourea metabolite .[1][2]

This acylthiourea is a pro-toxin, an electrophilic species that can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction, immune responses, and ultimately, the hepatotoxicity observed in patients.[1]

Meloxicam's Safer Route: Meloxicam can also undergo the same toxic bioactivation pathway, but to a much lesser extent.[1] The dominant metabolic pathway for Meloxicam is the CYP2C9-mediated hydroxylation of the C5-methyl group, forming 5'-hydroxymethyl meloxicam .[7][8] This metabolite is then further oxidized to the inactive 5'-carboxy meloxicam . This process is considered a detoxification pathway because it creates stable, inactive metabolites that are easily excreted without causing cellular damage.

The methyl group acts as a "metabolic handle," directing the P450 enzymes away from the thiazole ring and toward a safer oxidative process. Overall, Sudoxicam bioactivation is estimated to be significantly more likely than that of Meloxicam when all metabolic clearance pathways are considered.[]

G cluster_0 Sudoxicam Metabolism cluster_1 Meloxicam Metabolism sudoxicam Sudoxicam p450_s P450 Enzymes (CYP2C8, 2C19, 3A4) sudoxicam->p450_s Bioactivation epoxide_s Thiazole Epoxide (Reactive Intermediate) p450_s->epoxide_s acylthiourea Acylthiourea (Pro-toxin) epoxide_s->acylthiourea Ring Scission toxicity Hepatotoxicity acylthiourea->toxicity Covalent Binding meloxicam Meloxicam p450_m_detox CYP2C9 >> CYP3A4 meloxicam->p450_m_detox Detoxification (Major Pathway) p450_m_bio P450 Enzymes meloxicam->p450_m_bio Bioactivation (Minor Pathway) hydroxymethyl 5'-Hydroxymethyl Meloxicam (Inactive) p450_m_detox->hydroxymethyl acylthiourea_m Acylthiourea (Minor Pathway) p450_m_bio->acylthiourea_m carboxymetabolite 5'-Carboxy Meloxicam (Inactive) hydroxymethyl->carboxymetabolite Oxidation excretion Safe Excretion carboxymetabolite->excretion

Caption: Competing metabolic pathways of Sudoxicam and Meloxicam.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness and reproducibility, the pharmacokinetic data discussed are derived from standardized, validated experimental protocols. Below are representative workflows for in vivo pharmacokinetic analysis and in vitro metabolism studies.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a standard procedure for determining key pharmacokinetic parameters following oral administration of a test compound.

  • Animal Acclimatization & Dosing:

    • Male Wistar rats (220-250g) are acclimatized for at least 7 days.

    • Animals are fasted overnight prior to dosing to ensure consistent gastric emptying.

    • The test compound (e.g., Meloxicam) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a defined dose.

  • Serial Blood Sampling:

    • Blood samples (~100 µL) are collected from the tail vein at specific time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • The supernatant (plasma) is transferred to a clean tube and stored at -80°C until analysis.

  • Bioanalytical Quantification (LC-MS/MS):

    • Plasma samples are prepared for analysis via protein precipitation (e.g., with acetonitrile containing an internal standard).

    • The concentration of the drug in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This provides high sensitivity and selectivity.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Key parameters are calculated: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), t1/2 (elimination half-life), and CL (clearance).

G start 1. Dosing (Oral Gavage) sampling 2. Serial Blood Sampling start->sampling Time Course centrifuge 3. Plasma Separation sampling->centrifuge storage Store @ -80°C centrifuge->storage analysis 4. LC-MS/MS Quantification storage->analysis pk_calc 5. PK Parameter Calculation analysis->pk_calc Conc-Time Data

Caption: Standard workflow for an in vivo pharmacokinetic study.

Protocol 2: In Vitro Metabolic Stability and Metabolite Identification using Human Liver Microsomes (HLM)

This protocol is crucial for identifying metabolic pathways and potential reactive metabolites early in development, as was done to differentiate Sudoxicam and Meloxicam.[1][2]

  • Incubation Preparation:

    • In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the test compound (e.g., Sudoxicam), and pooled Human Liver Microsomes (HLMs). HLMs contain a rich supply of P450 enzymes.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the enzyme cofactor, NADPH. A parallel control incubation is run without NADPH to confirm enzyme-dependent metabolism.

  • Time-Point Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile). This solution also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex and centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant, which contains the parent drug and any metabolites, for analysis.

  • Metabolite Analysis (High-Resolution MS):

    • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

    • Compare the NADPH(+) and NADPH(-) samples. Peaks present only in the NADPH(+) sample are potential metabolites.

    • The high-resolution mass data provides accurate mass measurements, which are used to predict the elemental composition of metabolites (e.g., addition of an oxygen atom for hydroxylation, or specific fragments for ring scission).

Conclusion and Drug Development Insights

The comparative case of Meloxicam and Sudoxicam is a powerful illustration of a core principle in drug design: minor structural modifications can lead to major changes in a compound's ADME-Tox profile. The addition of a single methyl group to the thiazole scaffold of Meloxicam fundamentally altered its interaction with metabolic enzymes, creating a preferential and safe detoxification pathway that mitigated the risk of toxic bioactivation seen with its predecessor, Sudoxicam.[3][12]

This head-to-head comparison underscores the indispensable role of early and comprehensive metabolic profiling in modern drug discovery. By understanding the metabolic liabilities of a chemical scaffold and making rational, data-driven structural changes, researchers can design safer, more effective medicines. The tale of these two thiazoles serves as a critical reminder that in the world of pharmacokinetics, every atom matters.

References

  • Obach RS, Kalgutkar AS, Ryder TF, Walker GS. In Vitro Metabolism and Covalent Binding of Enol-Carboxamide Derivatives and Anti-Inflammatory Agents Sudoxicam and Meloxicam: Insights into the Hepatotoxicity of Sudoxicam. Chemical Research in Toxicology. 2008. [Link]

  • Obach RS, Kalgutkar AS, Ryder TF, Walker GS. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam: insights into the hepatotoxicity of sudoxicam. PubMed. 2008. [Link]

  • Barnette D, Miller GP. Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. National Institutes of Health. 2020. [Link]

  • Barnette DA, Osborn L, Davis MA, Ward M, Swamidass SJ, Miller GP. The sudoxicam family: Identifying how thiazole structure determines bioactivation relevance. ResearchGate. 2020. [Link]

  • Flynn N, Barnette D, Miller GP. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. ScienceDirect. 2020. [Link]

  • Türck D, Busch U, Heinzel G, Wendt G. Clinical pharmacokinetics of meloxicam. PubMed. 1997. [Link]

  • Meloxicam Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Türck D, Roth W, Busch U. A review of the clinical pharmacokinetics of meloxicam. PubMed. 1996. [Link]

  • Mobic (meloxicam) Label. U.S. Food and Drug Administration. [Link]

  • Usui T, Naritomi Y, Terashita S, Kagayama A. Activation of human cytochrome P-450 3A4-catalyzed meloxicam 5'-methylhydroxylation by quinidine and hydroquinidine in vitro. PubMed. 2003. [Link]

  • Barnette D, Miller GP. Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. PubMed. 2020. [Link]

  • A Review of the Clinical Pharmacokinetics of Meloxicam. Oxford Academic. 1996. [Link]

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Validating the mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanol through genetic knockdown

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers to validate the mechanism of action of a novel small molecule, exemplified by the hypothetical compound (2-(3-Fluorophenyl)thiazol-4-yl)methanol (herein referred to as FPTM), through targeted genetic knockdown. We will operate under the working hypothesis that FPTM is a newly identified inhibitor of a specific cellular kinase. The principles and protocols outlined herein are broadly applicable to a wide range of small molecules and their putative protein targets.

Introduction: The Critical Role of Target Validation

The journey of a promising small molecule from a screening hit to a therapeutic candidate is paved with rigorous validation studies. A crucial step in this process is confirming that the molecule's biological effects are indeed mediated through its intended target. Genetic knockdown, a powerful technique to transiently or stably reduce the expression of a specific gene, offers a robust method for such validation. If the phenotypic effects of the small molecule are recapitulated by the knockdown of its putative target, it provides strong evidence for the proposed mechanism of action.[1]

This guide will walk you through the experimental design, execution, and interpretation of results for validating the mechanism of action of FPTM using siRNA-mediated knockdown. We will also explore alternative approaches and discuss the importance of rigorous controls to ensure the scientific integrity of your findings.

The Central Hypothesis: FPTM as a Kinase Inhibitor

For the purpose of this guide, we will hypothesize that FPTM has been identified as a potent inhibitor of a kinase, let's call it "Kinase X," which is implicated in a cancer-relevant signaling pathway. The goal is to determine if the anti-proliferative effects of FPTM in cancer cells are a direct result of its inhibition of Kinase X.

Experimental Workflow for Validating FPTM's Mechanism of Action

A well-designed experiment is the cornerstone of reliable results. The following workflow outlines the key steps for validating the on-target activity of FPTM.

Experimental Workflow cluster_0 Phase 1: Preparation & Optimization cluster_1 Phase 2: Knockdown & Treatment cluster_2 Phase 3: Data Acquisition & Analysis A Select and design siRNAs targeting Kinase X B Optimize siRNA transfection conditions A->B C Determine optimal FPTM concentration and treatment time B->C D Transfect cells with Kinase X siRNAs and controls E Treat transfected cells with FPTM or vehicle D->E F Assess Kinase X knockdown efficiency (qPCR/Western Blot) E->F G Measure cellular phenotype (e.g., proliferation, apoptosis) F->G H Analyze and interpret results G->H

Figure 1: A stepwise workflow for validating the mechanism of action of a small molecule using siRNA-mediated knockdown.

Part 1: Designing a Robust siRNA Knockdown Experiment

The success of your validation study hinges on the quality of your knockdown experiment. Here, we delve into the critical considerations for experimental design.

1.1. Choosing the Right Tool: siRNA vs. shRNA

For initial validation studies, small interfering RNAs (siRNAs) are often the preferred choice due to their transient nature and ease of use.[2][3][4] They allow for rapid assessment of the effects of target knockdown without the need for generating stable cell lines.[2][3] Short hairpin RNAs (shRNAs), on the other hand, are integrated into the host genome for long-term, stable knockdown, which is advantageous for more in-depth studies or when a prolonged effect is required.[2][5][6]

Comparison of siRNA and shRNA

FeaturesiRNA (small interfering RNA)shRNA (short hairpin RNA)
Duration of Effect Transient (days to a week)[2]Stable and long-term (weeks to months)[2]
Delivery Transfection of synthetic oligonucleotidesViral vector (e.g., lentivirus, adenovirus) transduction
Throughput High-throughput screening friendly[3]More suitable for in-depth studies of fewer targets
Off-Target Effects Can have off-target effects[7][8][9][10]Potential for off-target effects and insertional mutagenesis[5]
Best For Initial validation, high-throughput screening[3]Long-term studies, generating stable cell lines

1.2. Mitigating Off-Target Effects: A Critical Consideration

  • Employ a non-targeting control: A scrambled siRNA sequence that does not target any known gene in the host organism should be included in every experiment to control for the effects of the transfection process itself.

Rescue Experiment A Endogenous Kinase X mRNA C Kinase X Protein Knockdown A->C Translation B siRNA targeting Kinase X B->A Degradation E siRNA-resistant Kinase X mRNA (with silent mutations) B->E Does not bind D Observed Phenotype (e.g., decreased proliferation) C->D Leads to F Exogenous Kinase X Protein Expression E->F Translation G Rescue of Phenotype F->G Leads to

Figure 2: The principle of a rescue experiment to confirm siRNA specificity.

Part 2: Step-by-Step Experimental Protocol

This section provides a generalized protocol for an siRNA-mediated knockdown experiment to validate the mechanism of action of FPTM.

2.1. Materials

  • Cancer cell line of interest (e.g., HeLa, A549)

  • siRNAs targeting Kinase X (at least 2 distinct sequences)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[17]

  • Opti-MEM™ I Reduced Serum Medium[17]

  • FPTM (dissolved in a suitable solvent, e.g., DMSO)

  • Reagents for qPCR (e.g., SYBR Green Master Mix) and Western blotting (e.g., primary and secondary antibodies)

  • Cell proliferation/apoptosis assay kit

2.2. Protocol

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[18]

  • siRNA Transfection:

    • Prepare two sets of tubes. In the first set, dilute the siRNAs (Kinase X siRNAs and non-targeting control) in Opti-MEM™.

    • In the second set, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNAs and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[18][19]

    • Add the siRNA-lipid complexes to the cells.

  • FPTM Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either FPTM at its optimal concentration or the vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-72 hours, depending on the assay.[20]

  • Harvesting and Analysis:

    • Knockdown Verification: Harvest a subset of cells to assess Kinase X mRNA and protein levels by qPCR and Western blotting, respectively.

    • Phenotypic Analysis: Perform the desired phenotypic assay (e.g., cell proliferation assay, apoptosis assay) on the remaining cells.

2.3. Expected Outcomes and Interpretation

The data should be analyzed to compare the effects of FPTM treatment with the effects of Kinase X knockdown.

Table of Expected Results

ConditionKinase X ExpressionCellular Phenotype (e.g., % Inhibition of Proliferation)Interpretation
Vehicle Control + Non-targeting siRNA NormalBaselineNormal cell growth
FPTM + Non-targeting siRNA NormalHigh InhibitionFPTM has an anti-proliferative effect
Vehicle Control + Kinase X siRNA Significantly ReducedHigh InhibitionKnockdown of Kinase X inhibits proliferation
FPTM + Kinase X siRNA Significantly ReducedHigh Inhibition (no significant additive effect)FPTM's effect is likely mediated through Kinase X
Vehicle Control + Kinase X siRNA + Rescue Construct RestoredBaselineThe knockdown phenotype is specifically due to loss of Kinase X

If the anti-proliferative effect of FPTM is not observed in cells where Kinase X has been knocked down (i.e., no additive effect), it strongly suggests that FPTM acts through this kinase.

Part 3: Orthogonal Validation and Alternative Approaches

While genetic knockdown is a powerful tool, relying on a single method is not sufficient for definitive target validation. Orthogonal approaches that utilize different technologies should be employed to build a more compelling case.

3.1. Chemical-Genetic Approaches

  • Drug Affinity Responsive Target Stability (DARTS): This technique assesses the binding of a small molecule to its target by measuring changes in the protein's susceptibility to proteolysis.[21] If FPTM binds to Kinase X, the kinase should be more resistant to protease degradation in the presence of the compound.[21]

3.2. Direct Target Engagement Assays

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

  • In vitro Kinase Assays: Directly measuring the ability of FPTM to inhibit the enzymatic activity of purified Kinase X in a cell-free system provides direct evidence of target engagement.

Comparison of Validation Methods

MethodPrincipleAdvantagesDisadvantages
Genetic Knockdown (siRNA/shRNA) Reduces target protein expression to mimic inhibition.In-cell validation; directly links target to phenotype.Potential for off-target effects; compensation mechanisms.[7][8][9][10]
DARTS Ligand binding protects the target protein from proteolysis.[21]No need for compound modification; can be done in cell lysates.[21]May not work for all protein-ligand interactions.
CETSA Ligand binding increases the thermal stability of the target protein.In-cell and in-vivo compatible; label-free.Requires specific antibodies or mass spectrometry for detection.
In vitro Kinase Assay Directly measures the inhibition of purified enzyme activity.Quantitative measure of potency (IC50); confirms direct interaction.Does not reflect the cellular environment.

digraph "Orthogonal Validation" {
graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

center [label="FPTM -> Kinase X", shape=box, fillcolor="#FBBC05"]; A[label="Genetic Knockdown"]; B[label="DARTS"]; C [label="CETSA"]; D [label="In vitro Kinase Assay"];

center -> A[pos="0,1.5!"]; center -> B[pos="1.5,0!"]; center -> C [pos="0,-1.5!"]; center -> D [pos="-1.5,0!"]; }

Figure 3: A multi-pronged approach using orthogonal methods provides a higher degree of confidence in target validation.

Conclusion

Validating the mechanism of action of a novel small molecule is a multifaceted process that requires careful experimental design and the use of multiple, complementary techniques. Genetic knockdown, particularly when coupled with rigorous controls like rescue experiments, serves as a powerful in-cell method to link a compound's activity to a specific target. By integrating the findings from genetic approaches with data from orthogonal validation methods, researchers can build a robust and compelling case for the mechanism of action of their compound, paving the way for its further development.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15). Eur J Med Chem, 294, 117735.
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Safety Operating Guide

Personal protective equipment for handling (2-(3-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

(2-(3-Fluorophenyl)thiazol-4-yl)methanol is a research chemical, and as such, its full toxicological profile has not been established.[1] However, by examining its structural components—a fluorinated phenyl group and a thiazole methanol moiety—we can anticipate potential hazards and implement appropriate safety measures. Thiazole derivatives are known to exhibit a wide range of biological activities, and some possess cytotoxic properties.[2] The presence of a fluorine atom can alter the compound's reactivity and metabolic pathways, potentially leading to the formation of hazardous metabolites. Therefore, it is prudent to treat this compound as potentially harmful upon ingestion, skin contact, or inhalation.

A Safety Data Sheet (SDS) for the isomeric compound, (4-(4-Fluorophenyl)thiazol-2-yl)methanol, indicates it is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Eye Dam. 1). While not the exact compound, this information strongly suggests that (2-(3-Fluorophenyl)thiazol-4-yl)methanol should be handled with a high degree of caution, assuming similar or greater toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling (2-(3-Fluorophenyl)thiazol-4-yl)methanol. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash goggles.[3]Double gloving with nitrile or neoprene gloves.Flame-resistant lab coat.Not generally required if handled in a certified chemical fume hood.
Running reactions and work-up procedures Chemical splash goggles. A face shield is recommended when there is a risk of splashing.[3]Double gloving with nitrile or neoprene gloves. Consult glove manufacturer's compatibility chart for specific solvents used.Flame-resistant lab coat. A chemically resistant apron is recommended for larger quantities.Not generally required if handled in a certified chemical fume hood.
Handling solid compound outside of a fume hood (e.g., transport) Safety glasses with side shields.Nitrile or neoprene gloves.Flame-resistant lab coat.An N95 respirator is recommended to prevent inhalation of fine particles.
Spill clean-up Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron over a lab coat.An air-purifying respirator (APR) with organic vapor cartridges.

Causality of PPE Choices:

  • Eye and Face Protection: The potential for this compound to cause serious eye damage necessitates robust eye protection. Goggles provide a seal around the eyes, offering greater protection from splashes than safety glasses. A face shield provides an additional layer of protection for the entire face.[3]

  • Hand Protection: Double gloving minimizes the risk of exposure due to pinholes or tears in the outer glove. Nitrile and neoprene are generally recommended for their broad chemical resistance. However, always consult the glove manufacturer's compatibility data for the specific solvents being used in your procedure.

  • Body Protection: A flame-resistant lab coat protects against splashes and fire hazards. For larger scale work, a chemically resistant apron provides an additional barrier.

  • Respiratory Protection: Handling the solid compound outside of a fume hood can generate airborne particles. An N95 respirator will provide protection against inhaling these particles. For spills or situations where vapors may be generated outside of a fume hood, a respirator with organic vapor cartridges is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling (2-(3-Fluorophenyl)thiazol-4-yl)methanol in a research laboratory setting.

1. Preparation and Engineering Controls:

  • Before handling the compound, ensure a certified chemical fume hood is available and functioning correctly.
  • Verify that a safety shower and eyewash station are readily accessible and unobstructed.
  • Prepare all necessary equipment and reagents before introducing the compound to the work area.

2. Weighing and Solution Preparation:

  • All weighing of the solid compound must be conducted within a chemical fume hood.
  • Use a disposable weighing boat to prevent contamination of balances.
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Reaction and Work-up:

  • All reactions and subsequent work-up procedures should be performed in a chemical fume hood.
  • Use appropriate glassware and ensure all connections are secure.
  • When transferring solutions, use a funnel to minimize the risk of spills.

4. Storage:

  • Store (2-(3-Fluorophenyl)thiazol-4-yl)methanol in a clearly labeled, tightly sealed container.
  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
  • The storage location should be within a secondary containment tray to control any potential leaks.

Disposal Plan: Ensuring Environmental and Personal Safety

As a halogenated organic compound, (2-(3-Fluorophenyl)thiazol-4-yl)methanol and its associated waste must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and potential long-term health risks.

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., weighing boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
  • Do not mix halogenated organic waste with non-halogenated waste streams.

2. Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
  • Include the approximate concentration of the compound in liquid waste.

3. Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste disposal.
  • Waste should be collected by a licensed hazardous waste disposal company.
  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

According to the U.S. Environmental Protection Agency (EPA), halogenated organic compounds are typically managed through incineration at a permitted hazardous waste facility.[4][5]

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety office.

  • If the spill is small and you are trained to do so, don the appropriate PPE (see table above).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling (2-(3-Fluorophenyl)thiazol-4-yl)methanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Final Disposal Prep 1. Don PPE & Verify Engineering Controls Weigh 2. Weigh Compound Prep->Weigh Prepare 3. Prepare Solution Weigh->Prepare React 4. Conduct Reaction Prepare->React Store 5. Store Compound React->Store Dispose 6. Segregate & Label Waste React->Dispose Store->Prep For subsequent use Collect 7. Professional Waste Collection Dispose->Collect

Caption: A workflow for the safe handling of (2-(3-Fluorophenyl)thiazol-4-yl)methanol.

Conclusion

The responsible handling of novel research chemicals like (2-(3-Fluorophenyl)thiazol-4-yl)methanol is fundamental to a safe and productive research environment. By adhering to the principles of hazard anticipation, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols, researchers can mitigate the risks associated with this and other uncharacterized compounds. Continuous vigilance and a commitment to safety are the cornerstones of innovative and ethical scientific discovery.

References

  • European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • European Chemicals Agency. ECHA provides advice on new hazard classes for substances and mixtures. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • Synerzine. Safety Data Sheet: 4-Methyl-5-Thiazole Ethanol. [Link]

  • YouTube. Introduction to ECHA's guidance on new CLP hazard classes. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • European Chemicals Agency. Homepage. [Link]

  • Springer. Fluorinated Heterocyclic Compounds. [Link]

  • U.S. Environmental Protection Agency. Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Sunstream. ECHA Provides Advice On New Hazard Classes For Substances And Mixtures. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • ResearchGate. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. [Link]

  • PubChem. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • International Union of Crystallography. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. [Link]

  • State of Maine Department of Environmental Protection. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. [Link]

  • Georganics. Thiazol-2-yl-methanol. [Link]

  • Umweltbundesamt. INTERIM ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) METHANOL. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.